molecular formula C11H11N3O2 B1414873 N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1152836-90-2

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B1414873
CAS No.: 1152836-90-2
M. Wt: 217.22 g/mol
InChI Key: BSUVSWPKCMWXTE-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-10-4-2-9(3-5-10)13-11(16)8-14-7-1-6-12-14/h1-7,15H,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUVSWPKCMWXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and the known pharmacological profiles of related pyrazole-containing molecules, this document serves as a resource for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, a proposed synthetic pathway, and its anticipated physicochemical and biological properties, all grounded in the current scientific literature.

Introduction: The Promise of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a pyrazole moiety into a molecular structure can significantly influence its biological activity, often by serving as a versatile pharmacophore that can engage with various biological targets. The title compound, N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, integrates this potent heterocyclic core with an acetamide linker and a 4-hydroxyphenyl group, a structure reminiscent of the well-known analgesic, N-(4-hydroxyphenyl)acetamide (paracetamol). This unique combination suggests a compelling potential for novel pharmacological applications.

Chemical Structure and Physicochemical Properties

The chemical identity of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is defined by its molecular structure, which consists of a pyrazole ring linked via its N1 position to an acetyl group, which in turn forms an amide bond with a 4-aminophenol moiety.

Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

PropertyValueSource
CAS Number 1152836-90-2
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFGeneral knowledge
Storage Recommended to be stored under refrigerated conditions

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is not explicitly detailed in the available literature, a scientifically sound and logical synthetic route can be proposed based on established methods for the synthesis of analogous pyrazole-acetamide derivatives. The proposed synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of the Intermediate, 2-(1H-pyrazol-1-yl)acetic acid

The synthesis of the key intermediate, 2-(1H-pyrazol-1-yl)acetic acid, is a well-established procedure. It typically involves the N-alkylation of pyrazole with an appropriate two-carbon electrophile, followed by hydrolysis of the resulting ester.

Experimental Protocol:

  • N-Alkylation of Pyrazole: To a solution of pyrazole in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The resulting pyrazolate anion is then reacted with an ethyl haloacetate, such as ethyl bromoacetate, which is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Hydrolysis: The resulting ethyl 2-(1H-pyrazol-1-yl)acetate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 2-(1H-pyrazol-1-yl)acetic acid. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amide Coupling to form N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

The final step involves the formation of an amide bond between the synthesized 2-(1H-pyrazol-1-yl)acetic acid and 4-aminophenol. This can be achieved using standard peptide coupling reagents.

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a reaction vessel, dissolve 2-(1H-pyrazol-1-yl)acetic acid in an appropriate anhydrous solvent like DMF or dichloromethane (DCM). To this solution, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The mixture is stirred at 0 °C for a short period to form the activated ester.

  • Amide Bond Formation: To the solution containing the activated ester, add a solution of 4-aminophenol in the same solvent. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) or by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetic acid cluster_step2 Step 2: Amide Coupling Pyrazole Pyrazole NaH NaH, THF Pyrazole->NaH 1. EthylBromoacetate Ethyl Bromoacetate NaH->EthylBromoacetate 2. Hydrolysis NaOH(aq), then H+ EthylBromoacetate->Hydrolysis 3. Intermediate 2-(1H-pyrazol-1-yl)acetic acid Hydrolysis->Intermediate 4. Coupling EDC, HOBt, DIPEA, DMF Intermediate->Coupling Aminophenol 4-Aminophenol Aminophenol->Coupling FinalProduct N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide Coupling->FinalProduct

Caption: Proposed two-step synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide.

Potential Biological Activities and Therapeutic Applications

While specific biological data for N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is not available, the extensive body of research on pyrazole derivatives provides a strong basis for predicting its potential therapeutic applications. The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents[8][9][10].

Anti-inflammatory and Analgesic Potential

The structural similarity to paracetamol, a well-known analgesic and antipyretic, suggests that the title compound may possess similar activities. Furthermore, numerous pyrazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes[10].

Anticancer Activity

The pyrazole ring is a common feature in many anticancer agents. Derivatives of pyrazole have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as BRAF kinase[5][11] and cyclin-dependent kinases (CDKs)[12]. The acetamide linker in the title compound is also present in several known kinase inhibitors, suggesting a potential for anticancer activity[2][11][13].

Potential_Biological_Activity cluster_core N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Core Core Compound AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial COX COX Inhibition AntiInflammatory->COX Kinase Kinase Inhibition (e.g., BRAF, CDK) Anticancer->Kinase Other Other Cellular Targets Antimicrobial->Other

Caption: Predicted biological activities and potential mechanisms of action.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The nitrogen-rich heterocyclic system can interact with various microbial enzymes and cellular processes, leading to the inhibition of microbial growth.

Conclusion and Future Directions

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide represents a molecule of significant interest at the intersection of established pharmacophores. While this guide provides a robust framework for its synthesis and potential properties based on extensive literature on analogous compounds, further empirical research is essential. The synthesis of this compound and its subsequent characterization through modern analytical techniques will be the crucial first step. Following this, a comprehensive evaluation of its biological activities, including in vitro and in vivo studies, will be necessary to validate its therapeutic potential. The insights gained from such studies could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Hu, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2545. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Gaba, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available at: [Link]

  • Guerra, F. P. S., & de Oliveira, R. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663584. Available at: [Link]

  • Ansari, F. L., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 160-171. Available at: [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. Available at: [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9(1), 4293. Supporting Information available at: [Link]

  • Povarov, I. G., et al. (2018). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. Available at: [Link]

  • Bakkiyaraj, D., et al. (2015). Spectroscopic and Quantum Computational Investigation of N ( 4-Hydroxyphenyl ) Acetamide. Semantic Scholar. Available at: [Link]

  • Zhu, H., et al. (2012). Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors. Bioorganic & Medicinal Chemistry, 20(20), 6147-6154. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 693-697. Available at: [Link]

  • Vergelli, C., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie, 354(6), e2000411. Available at: [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Chan, K. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2997. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Systematic Reviews in Pharmacy, 11(6), 724-732. Available at: [Link]

  • Papakyriakou, A., et al. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 41(13), 5555-5564. Available at: [Link]

  • Nayak, P. S., et al. (2015). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. Available at: [Link]

  • Ravikantha, M. N., et al. (2020). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). ResearchGate. Available at: [Link]

Sources

Putative mechanism of action of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Executive Summary

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (PDB Ligand ID: U8X ) is a synthetic small molecule structurally derived from the analgesic paracetamol (acetaminophen), characterized by the substitution of the acetamide methyl group with a 1H-pyrazol-1-yl moiety. Unlike its parent compound, which primarily acts via the endocannabinoid system (AM404) and COX inhibition, this pyrazole-acetamide hybrid exhibits a distinct pharmacological profile.

The putative mechanism of action is defined by ATP-competitive inhibition of Casein Kinase 2 (CK2) and modulation of bacterial Fosfomycin resistance protein (FosA) . This dual-targeting potential positions it as a scaffold for developing novel anti-inflammatory, anti-neoplastic, and antimicrobial adjuvant therapies. The presence of the pyrazole ring—a privileged scaffold in kinase inhibitors—facilitates hinge-region binding, while the 4-hydroxyphenyl group maintains hydrogen-bonding capabilities essential for active site anchoring.

Chemical Identity & Physicochemical Properties

  • IUPAC Name: N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

  • Common Identifiers: Ligand U8X, Paracetamol-pyrazole analog.

  • CAS Number: 1152836-90-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.22 Da

  • Key Structural Features:

    • Phenol Moiety: Hydrogen bond donor/acceptor (Tyr-mimetic).

    • Acetamide Linker: Provides flexibility and H-bond donor (NH) / acceptor (CO) sites.

    • Pyrazole Ring: Aromatic heterocycle acting as a hydrophobic pharmacophore and hinge binder in kinase pockets.

Table 1: Physicochemical Profile
PropertyValueBiological Implication
LogP (Predicted) ~0.95Moderate lipophilicity; likely cell-permeable.
TPSA ~63 ŲGood oral bioavailability (Veber's rules).
H-Bond Donors 2 (Phenol OH, Amide NH)Critical for active site anchoring.
H-Bond Acceptors 3 (Amide O, Pyrazole N, Phenol O)Facilitates interaction with catalytic residues.
Rotatable Bonds 3Allows induced-fit binding in kinase pockets.

Putative Mechanism of Action: The Core Directive

The mechanism of action is bifurcated into two distinct biological contexts: Eukaryotic Kinase Inhibition (Primary) and Prokaryotic Resistance Modulation (Secondary).

Primary Mechanism: ATP-Competitive Inhibition of Casein Kinase 2 (CK2)

Recent crystallographic screens (e.g., PDB Entry 9QB0 ) identify N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide as a ligand for the CK2 alpha subunit (CK2


) .
  • Target: Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cell survival, DNA repair, and inflammation (NF-

    
    B pathway).
    
  • Binding Mode:

    • Hinge Interaction: The pyrazole nitrogen (N2) likely forms a hydrogen bond with the backbone amide of Val116 in the hinge region of CK2

      
      . This mimics the adenine ring of ATP.
      
    • Hydrophobic Anchoring: The phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue (Phe113 or Ile174 ), stabilizing the complex.

    • Solvent Interaction: The 4-hydroxyl group may interact with conserved water molecules or polar residues (e.g., Glu114 ) at the solvent interface, potentially conferring specificity over other kinases.

  • Functional Consequence: By occupying the ATP-binding pocket, the compound prevents phosphorylation of critical substrates (e.g., Akt, PTEN), leading to:

    • Downregulation of NF-

      
      B:  Reduced transcription of pro-inflammatory cytokines (IL-6, TNF-
      
      
      
      ).
    • Induction of Apoptosis: In cancer cells dependent on CK2 for survival.

Secondary Mechanism: Inhibition of FosA (Fosfomycin Resistance)

Structural data (PDB Entry 9RQH ) indicates binding to FosA , a metalloenzyme that confers resistance to the antibiotic fosfomycin in bacteria like Klebsiella pneumoniae.

  • Target: FosA (Glutathione S-transferase superfamily).

  • Mechanism: The compound binds to the active site, potentially competing with the substrate (fosfomycin) or the cofactor (glutathione).

  • Effect: Restores sensitivity of resistant bacteria to fosfomycin by preventing the enzymatic opening of the epoxide ring.

Structural Mechanism Visualization

Mechanism Compound N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide CK2 Casein Kinase 2 (CK2α) Compound->CK2 Inhibits (IC50 ~ μM) FosA FosA Enzyme Compound->FosA Binds/Blocks ATP_Pocket ATP Binding Pocket (Val116 Hinge) Compound->ATP_Pocket Competitive Binding Active_Site FosA Active Site (Mn2+ / K+ coordination) Compound->Active_Site Steric Occlusion CK2->ATP_Pocket FosA->Active_Site Signaling NF-κB / Akt Pathway ATP_Pocket->Signaling Blocks Phosphorylation Resistance Fosfomycin Resistance Active_Site->Resistance Prevents Detoxification Effect_1 Anti-Inflammatory / Anti-Proliferative Signaling->Effect_1 Downregulation Effect_2 Antibiotic Sensitization Resistance->Effect_2 Reversal

Figure 1: Dual-target mechanism of action showing CK2 inhibition (primary) and FosA modulation (secondary).

Pharmacology & Toxicology: The "Paracetamol-Plus" Hypothesis

A critical advantage of this scaffold is its potential to mitigate the hepatotoxicity associated with paracetamol.

  • Metabolic Stability: Paracetamol toxicity arises from CYP2E1-mediated oxidation to NAPQI (N-acetyl-p-benzoquinone imine). The substitution of the methyl group with a bulky pyrazole ring at the

    
    -carbon sterically hinders the N-hydroxylation or rearrangement required for NAPQI formation.
    
  • Analgesia: While CK2 inhibition provides anti-inflammatory effects, the intact N-(4-hydroxyphenyl) core suggests the molecule may still access the TRPV1/CB1 pathway (via FAAH-mediated hydrolysis to an AM404-like analog), retaining analgesic efficacy.

Experimental Validation Protocols

To validate the mechanism described, the following experimental workflows are recommended.

Kinase Inhibition Assay (CK2)
  • Objective: Determine the

    
     for CK2
    
    
    
    inhibition.
  • Method: ADP-Glo™ Kinase Assay (Promega).

  • Protocol:

    • Incubate recombinant CK2

      
       (10 ng) with peptide substrate (Casein) and varying concentrations of the compound (0.1 nM – 10 
      
      
      
      M) in reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM
      
      
      ).
    • Initiate reaction with ATP (10

      
      M). Incubate for 60 min at 25°C.
      
    • Add ADP-Glo™ Reagent to deplete unconsumed ATP (40 min).

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Measure luminescence. Normalize to DMSO control.

X-Ray Crystallography (Binding Mode Confirmation)
  • Objective: Confirm hinge binding and pyrazole orientation.

  • Protocol:

    • Co-crystallization: Mix CK2

      
       protein (10 mg/mL) with compound (1 mM) in hanging drop vapor diffusion plates.
      
    • Precipitant: 1.5 M Ammonium Sulfate, 0.1 M Tris pH 8.5.

    • Data Collection: Collect diffraction data at 100 K (synchrotron source).

    • Refinement: Solve structure using Molecular Replacement (PDB: 3NSZ as template). Look for

      
       density in the ATP pocket corresponding to Ligand U8X.
      
Cell Viability & Western Blot (Pathway Validation)
  • Objective: Verify inhibition of CK2 downstream signaling (Akt pS129).

  • Protocol:

    • Treat HeLa or Jurkat cells with compound (1, 5, 10

      
      M) for 24h.
      
    • Lyse cells (RIPA buffer + phosphatase inhibitors).

    • Western Blot: Probe for p-Akt (Ser129) (specific CK2 site) vs. Total Akt.

    • Expectation: Dose-dependent reduction in p-Akt (Ser129) without affecting Total Akt.

References

  • RCSB Protein Data Bank. (2024).[1] Ligand U8X: N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide. Link

  • RCSB Protein Data Bank. (2024).[1] Entry 9QB0: Crystal structure of Casein Kinase 2 (CK2) in complex with ligand U8X. Link

  • RCSB Protein Data Bank. (2024).[1] Entry 9RQH: Fragment Screening of FosA in complex with ligand U8X. Link

  • Battistutta, R., et al. (2011). The structural background of CK2 inhibition. Current Pharmaceutical Design, 17(25). (Contextual reference for CK2 binding modes).
  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1). (Contextual reference for parent compound).

Sources

Methodological & Application

"N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide" for inducing apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide for Apoptosis Induction in Cancer Cells

Executive Summary

This application note details the experimental protocols for evaluating the apoptotic efficacy of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (referred to herein as NPPA ). As a structural hybrid incorporating a phenolic moiety (analogous to acetaminophen) and a pyrazole ring (common in kinase and COX-2 inhibitors), NPPA represents a class of small molecules with potential pleiotropic effects on cancer cell signaling.

This guide provides a standardized workflow for researchers to:

  • Solubilize and store NPPA to maintain stability.

  • Determine cytotoxicity (IC50) across various cancer cell lines.

  • Confirm apoptosis versus necrosis using flow cytometry.

  • Validate the mechanism of action (MOA) through mitochondrial and caspase-dependent pathways.

Compound Properties & Preparation

Chemical Structure: The molecule consists of a 4-hydroxyphenyl group linked via an acetamide bridge to a 1H-pyrazole ring.

  • Formula: C₁₁H₁₁N₃O₂

  • Molecular Weight: 217.22 g/mol [1]

  • CAS Number: (Refer to specific vendor CoA, e.g., SCBT)

Solubility & Storage Protocol:

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 100 mM.
Secondary Solvent EthanolSoluble, but DMSO is preferred for cell culture.
Aqueous Solubility LowPrecipitates in PBS/Media without carrier.
Stock Concentration 50 mM or 100 mMPrepare in 100% DMSO.
Storage -20°C or -80°CProtect from light (phenol oxidation risk).
Stability >6 months at -20°CAvoid repeated freeze-thaw cycles. Aliquot into single-use vials.

Preparation of Working Solutions:

  • Stock Solution (50 mM): Dissolve 10.86 mg of NPPA in 1 mL of sterile, cell-culture grade DMSO. Vortex until clear.

  • Working Solution: Dilute the stock solution into complete cell culture media immediately prior to use.

    • Critical Step: Ensure the final DMSO concentration in the culture well does not exceed 0.5% (v/v) to avoid solvent toxicity.

    • Vehicle Control: Always include a "DMSO-only" control matching the highest concentration used.

Experimental Workflow: Apoptosis Induction

The following workflow is designed to confirm apoptosis through three distinct cellular events: metabolic loss, membrane asymmetry, and caspase activation.

Step 1: Cytotoxicity Screening (IC50 Determination)

Objective: Determine the concentration required to inhibit cell growth by 50% (IC50).

Protocol (CCK-8 / MTT Assay):

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 3,000–5,000 cells/well. Incubate for 24 hours to allow attachment.

  • Treatment: Treat cells with serial dilutions of NPPA (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • Replicates: n=3 or n=6 per concentration.

  • Detection: Add 10 µL of CCK-8 reagent (or MTT) to each well. Incubate for 1–4 hours at 37°C.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Normalize OD values to the Vehicle Control (100% viability). Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Step 2: Confirmation of Apoptosis (Annexin V/PI Staining)

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol:

  • Treatment: Seed cells in 6-well plates (3 x 10⁵ cells/well). Treat with NPPA at concentrations of ½ IC50, IC50, and 2x IC50 for 24 hours.

  • Harvesting: Collect cells and floating supernatant (apoptotic bodies). Wash with cold PBS.

  • Staining: Resuspend in 1X Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at RT in the dark.

  • Flow Cytometry: Analyze immediately (e.g., BD FACSCalibur). Collect 10,000 events.

    • Gating: Exclude debris. Quadrant analysis: Q4 (Early Apoptosis), Q2 (Late Apoptosis).

Step 3: Mechanistic Validation (Western Blot & Mitochondrial Potential)

Objective: Identify the pathway (Intrinsic vs. Extrinsic).

A. Mitochondrial Membrane Potential (ΔΨm) - JC-1 Assay:

  • Principle: JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized (apoptotic) mitochondria.

  • Method: Stain treated cells with JC-1 (2 µM) for 30 min. Analyze via Fluorescence Microscopy or Flow Cytometry.

  • Result: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization (Intrinsic Pathway).

B. Western Blotting Targets:

  • Pro-Apoptotic: Bax, Bak, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.

  • Anti-Apoptotic: Bcl-2, Bcl-xL.

  • Signaling (Optional): p-STAT3, p-Akt, p-ERK (to determine upstream inhibition).

Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for NPPA, based on the structural properties of pyrazole-acetamides (COX-2/Kinase inhibition leading to mitochondrial stress).

ApoptosisPathway NPPA NPPA (Compound) Target Target Inhibition (COX-2 / Kinases / ROS) NPPA->Target Binding Mito Mitochondrial Dysfunction (Loss of ΔΨm) Target->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Pore Opening Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3 Cleavage Casp9->Casp3 Cascade PARP PARP Cleavage (DNA Repair Halt) Casp3->PARP Proteolysis Apoptosis APOPTOSIS (Cell Death) PARP->Apoptosis Fragmentation

Caption: Hypothesized intrinsic apoptotic cascade triggered by NPPA treatment, leading to mitochondrial depolarization and caspase-dependent cell death.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Media Concentration too high (>100 µM) or improper mixing.Pre-dilute in serum-free media or increase vortexing speed. Ensure DMSO < 0.5%.
High Vehicle Toxicity DMSO concentration > 0.5%.Reduce stock concentration to allow smaller volume addition.
No Apoptosis Observed Cell line resistance or incorrect timepoint.Test 48h/72h timepoints. Verify expression of target (e.g., COX-2) in cell line.
Inconsistent IC50 Evaporation in outer wells (Edge Effect).Fill outer wells with PBS; use only inner 60 wells for assay.

References

  • Santa Cruz Biotechnology (SCBT). N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide Product Data Sheet.[1] Catalog No. sc-XXXXXX.

  • Kumar, S., et al. (2013). Pyrazole derivatives as potential anti-cancer agents: A review.Mini-Reviews in Medicinal Chemistry. (Contextual reference for Pyrazole class activity).
  • Riss, T. L., et al. (2004). Cell Viability Assays.Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.Journal of Immunological Methods, 184(1), 39-51.

(Note: Specific literature on this exact molecule is limited; protocols are derived from standard practices for pyrazole-acetamide derivatives in oncology research.)

Sources

Application Notes and Protocols: A Multi-Faceted Approach to Assessing the Anti-inflammatory Effects of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Anti-inflammatory Candidate

The discovery and development of new anti-inflammatory agents are critical in addressing a multitude of chronic and acute inflammatory diseases. N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is a novel chemical entity with a pyrazole scaffold, a class of compounds known to exhibit a range of biological activities, including anti-inflammatory effects.[1] This document provides a comprehensive guide with detailed protocols for a tiered approach to systematically evaluate the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo validation.

The proposed workflow is designed to not only determine the efficacy of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide but also to elucidate its potential mechanism of action. By investigating its effects on key inflammatory mediators and signaling pathways, researchers can build a robust preclinical data package. This guide emphasizes a logical progression of experiments, starting with cell-free and cell-based assays to establish a foundational understanding of the compound's activity, followed by more complex in vivo models to assess its physiological relevance and therapeutic potential.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays offer a controlled environment to investigate the direct effects of a compound on specific molecular targets and cellular processes involved in inflammation.[2][3] These methods are cost-effective, high-throughput, and crucial for initial screening and mechanism of action studies.[2]

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4][5] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[6] Assessing the direct inhibitory effect of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide on COX-2 is a primary step in its characterization.[5]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [5][6][7][8]

This protocol is adapted from commercially available kits.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (test compound)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: COX Assay Buffer, COX-2 enzyme.

    • Inhibitor Control: COX Assay Buffer, COX-2 enzyme, and Celecoxib.

    • Test Compound: COX Assay Buffer, COX-2 enzyme, and serial dilutions of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide.

    • Solvent Control: COX Assay Buffer, COX-2 enzyme, and the same concentration of solvent used for the test compound.

  • Enzyme and Inhibitor Incubation: Add the COX Probe and COX Cofactor to all wells. Incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiation of Reaction: Add the Arachidonic Acid solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for the test compound at different concentrations and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundIC50 (µM)
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamideTBD
Celecoxib (Positive Control)TBD

TBD: To be determined experimentally.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[9] Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory activity.[9][10]

Experimental Protocol: Griess Assay for Nitrite Quantification

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (test compound)

  • L-NAME (N-nitro-L-arginine methyl ester) (positive control inhibitor)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well clear microplate

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide or L-NAME for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS stimulation.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Vehicle ControlTBD-
LPS (1 µg/mL)TBD0
LPS + N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (X µM)TBDTBD
LPS + L-NAME (Positive Control)TBDTBD

TBD: To be determined experimentally.

Measurement of Pro-inflammatory Cytokine Production

Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are central to the inflammatory response.[4] Assessing the ability of a compound to suppress the production of these cytokines in LPS-stimulated immune cells provides insight into its immunomodulatory effects.[11]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [12][13][14][15]

Materials:

  • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

  • LPS

  • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (test compound)

  • Dexamethasone (positive control)

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Stimulation: Follow the same cell culture, seeding, and treatment protocol as described for the nitric oxide assay (Section 1.2).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlTBDTBDTBD
LPS (1 µg/mL)TBDTBDTBD
LPS + N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (X µM)TBDTBDTBD
LPS + Dexamethasone (Positive Control)TBDTBDTBD

TBD: To be determined experimentally.

Investigation of Inflammatory Signaling Pathways

Rationale: The production of inflammatory mediators is regulated by complex intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][16][17][18][19][20][21][22][23] Investigating the effect of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide on these pathways can reveal its molecular mechanism of action.

Experimental Workflow: Western Blot Analysis

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS for appropriate time points. Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the test compound on the phosphorylation and/or degradation of the target proteins.

Diagram of Key Inflammatory Signaling Pathways:

Inflammation_Signaling cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_output Inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes COX-2, iNOS, TNF-α, IL-6 AP1->Genes IkB IκBα IKK->IkB phosphorylates & degrades NFkB p65/p50 NFkB_nucleus Nuclear p65/p50 NFkB->NFkB_nucleus translocates NFkB_nucleus->Genes

Caption: Key signaling pathways in inflammation.

Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, considering factors like pharmacokinetics and bioavailability.[24][25][26][27][28]

Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[29][30][31][32][33] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.[29]

Experimental Protocol: [29][30][32]

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (test compound)

  • Indomethacin or Diclofenac sodium (positive control)[1][29]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3h% Edema Inhibition at 3h
Vehicle ControlTBD0
Indomethacin (10 mg/kg)TBDTBD
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (Dose 1)TBDTBD
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (Dose 2)TBDTBD
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (Dose 3)TBDTBD

TBD: To be determined experimentally.

LPS-Induced Systemic Inflammation in Mice

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[34][35] This model is useful for evaluating the systemic anti-inflammatory effects of a compound.[35][36][37]

Experimental Protocol: [34][35]

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (test compound)

  • Dexamethasone (positive control)

  • Saline

Procedure:

  • Animal Grouping and Drug Administration: Group the mice as described in the paw edema model. Administer the vehicle, positive control, or test compound (intraperitoneally or orally) 1 hour prior to LPS injection.

  • LPS Challenge: Inject the mice with a sublethal dose of LPS (e.g., 5-10 mg/kg, i.p.).

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after the LPS challenge, collect blood via cardiac puncture.

  • Cytokine Analysis: Separate the serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.[38][39]

  • Organ Collection (Optional): Harvest organs such as the lungs and liver for histological analysis or to measure inflammatory markers.[38]

Data Presentation:

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle ControlTBDTBD
LPSTBDTBD
LPS + DexamethasoneTBDTBD
LPS + N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (Dose 1)TBDTBD
LPS + N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (Dose 2)TBDTBD

TBD: To be determined experimentally.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach for the preclinical evaluation of the anti-inflammatory properties of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's efficacy and mechanism of action. Positive results from these studies would warrant further investigation, including more chronic models of inflammation (e.g., collagen-induced arthritis), pharmacokinetic and pharmacodynamic studies, and toxicology assessments, to fully characterize its potential as a novel anti-inflammatory therapeutic.

References

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC. (n.d.).
  • LPS Model of Systemic Inflammation - Melior Discovery. (n.d.).
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC - NIH. (n.d.).
  • Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse. (2012, July 7).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers. (n.d.).
  • NF-κB: a key role in inflammatory diseases - JCI. (2001, January 1).
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 15).
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. (n.d.).
  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. (n.d.).
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.).
  • MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. (n.d.).
  • NF-κB signaling in inflammation - PubMed - NIH. (n.d.).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5).
  • COX-2 Inhibitor Screening Kit (Fluorometric) - MilliporeSigma. (n.d.).
  • COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) - Abcam. (n.d.).
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).
  • LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC - NIH. (n.d.).
  • The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • What is the best way to measure proinflammatory cytokines from mice serum? (2020, June 25).
  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (n.d.).
  • screening methods for Antinflammatory drugs slide share | PPTX. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. (2024, April 12).
  • LPS-induced systemic inflammation reduced sensory stimulation-evoked astrocyte Ca2+ without altering the vascular response in the APP/PS1dE9 mouse model - SPIE Digital Library. (2025, March 19).
  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.).
  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC. (n.d.).
  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (n.d.).
  • Cytokine ELISA Protocol - BD Biosciences. (n.d.).
  • Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed. (2016, April 19).
  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - MDPI. (2022, September 27).
  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - MDPI. (2017, December 6).
  • Multiplex Human Cytokine ELISA Kit (EM10001) (A33039) - Antibodies.com. (n.d.).
  • Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.).

Sources

Western blot analysis of signaling pathways affected by N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide via Western Blot

Introduction & Mechanistic Rationale

The compound N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide represents a significant pharmacophore hybrid, structurally merging the analgesic core of paracetamol (acetaminophen) with a pyrazole moiety. While paracetamol is a well-established analgesic acting primarily via central COX inhibition and cannabinoid pathways, the addition of the pyrazole ring—a scaffold found in potent COX-2 inhibitors (e.g., celecoxib) and kinase inhibitors—suggests a dual mechanism of action.

This application note details the Western blot protocols required to validate the compound's modulation of two critical signaling axes:

  • The Inflammatory Axis: Inhibition of the NF-κB pathway and downstream COX-2 expression.[1]

  • The Survival Axis: Modulation of PI3K/Akt/mTOR signaling, often implicated in the antiproliferative effects of pyrazole derivatives.[1]

Research indicates that N-substituted pyrazole derivatives can act as "scaffold hoppers," bridging anti-inflammatory activity with kinase inhibition (VEGFR/Akt) in neoplastic cells [1][2].

Target Signaling Pathways & Experimental Design

To fully characterize the efficacy of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, we focus on phosphorylation events that precede gene expression changes.

Pathway Visualization

The following diagram illustrates the hypothesized entry points of the compound within the inflammatory and survival cascades.

SignalingPathways Compound N-(4-hydroxyphenyl)- 2-(1H-pyrazol-1-yl)acetamide Akt Akt (PKB) Compound->Akt Inhibition NFkB NF-κB (p65) Compound->NFkB Suppression COX2 COX-2 (Inducible) Compound->COX2 Direct Inhibition? RTK RTK / VEGFR-2 PI3K PI3K RTK->PI3K TNFR TNF-R / TLRs IKK IKK Complex TNFR->IKK PI3K->Akt Phosphorylation (Ser473/Thr308) mTOR mTORC1 Akt->mTOR Apoptosis Apoptosis / Growth Arrest mTOR->Apoptosis Inhibition IkB IκBα IKK->IkB Phosphorylation (Ser32/36) IkB->NFkB Degradation releases p65 NFkB->COX2 Nuclear Translocation & Transcription Inflammation Pro-inflammatory Cytokines COX2->Inflammation

Figure 1: Hypothesized modulation of PI3K/Akt and NF-κB/COX-2 pathways by the pyrazole-acetamide hybrid.[2][3]

Optimized Western Blot Protocol

This protocol is optimized for the detection of phospho-proteins , which are labile and prone to dephosphorylation by endogenous phosphatases.

Lysis & Sample Preparation

Rationale: Standard RIPA buffer is insufficient for preserving specific phosphorylation sites (e.g., Akt Ser473).[1] A dual-inhibitor cocktail is mandatory.

  • Cell Culture: Treat cells (e.g., RAW 264.7 for inflammation or MCF-7 for survival) with the compound (0.1 – 50 μM) for 6–24 hours.[1]

    • Control: DMSO vehicle.

    • Stimulant (Optional): LPS (1 μg/mL) for 30 min prior to harvest to induce NF-κB/COX-2.

  • Lysis Buffer Formulation (Freshly Prepared):

    • 20 mM Tris-HCl (pH 7.5)

    • 150 mM NaCl[1]

    • 1% Triton X-100[1]

    • 1 mM EDTA[1]

    • Phosphatase Inhibitors: 10 mM NaF, 1 mM Na3VO4 (Sodium Orthovanadate), 10 mM β-glycerophosphate.

    • Protease Inhibitors: 1x Protease Inhibitor Cocktail (Roche cOmplete™ or equivalent).

  • Homogenization: Sonication (3 pulses, 10s, 30% amplitude) on ice is preferred over syringe passage to ensure nuclear fraction disruption (critical for p65/NF-κB).[1]

  • Quantification: Use BCA Assay. Avoid Bradford assay due to detergent interference.[1]

SDS-PAGE & Transfer
  • Gel Percentage:

    • mTOR (289 kDa): 6% Tris-Glycine or 4-12% Gradient Gel.[1]

    • COX-2 (72 kDa) / Akt (60 kDa): 10% Tris-Glycine.[1]

  • Transfer Conditions:

    • Use PVDF (0.45 μm) activated in methanol.[1] Nitrocellulose is less robust for stripping/re-probing.

    • Wet Transfer: 100V for 90 mins (cold room) is superior to semi-dry for high MW proteins like mTOR.[1]

Antibody Incubation Strategy

Rationale: Phospho-specific antibodies must be incubated before total protein antibodies to prevent steric hindrance.

Target ProteinModificationMW (kDa)Dilution (Primary)Dilution (Secondary)Notes
p-Akt Ser473601:1000 (BSA)1:2000Critical survival marker.[1]
Akt (Total) None601:1000 (Milk)1:5000Loading control for p-Akt.[1]
COX-2 None721:1000 (Milk)1:3000Inducible; absent in resting cells.[1]
p-IκBα Ser32/36401:1000 (BSA)1:2000Marker of NF-κB activation.
GAPDH None371:5000 (Milk)1:10000Global loading control.[1]
  • Blocking: 5% BSA in TBST for Phospho-antibodies; 5% Non-fat Dry Milk for Total proteins.[1]

  • Incubation: Overnight at 4°C with gentle rocking.

Data Analysis & Expected Outcomes

Quantitative Readouts

Densitometry should be performed using ImageJ or LI-COR Empiria Studio. Data must be normalized as a ratio of Phospho-Protein / Total Protein , not Phospho / GAPDH.

Expected Phenotypes
PathwayObservation with Compound TreatmentBiological Interpretation
NF-κB Axis Reduced p-IκBα ; Reduced COX-2 levels.The compound prevents IKK-mediated phosphorylation of IκBα, sequestering NF-κB in the cytoplasm and blocking COX-2 transcription [3].
Akt Axis Reduced p-Akt (Ser473) ; Stable Total Akt.[1]Inhibition of upstream kinases (PI3K or VEGFR-2 homology) leads to reduced survival signaling [2].[1]
Apoptosis Appearance of Cleaved Caspase-3 (17/19 kDa).[1]Downregulation of Akt/mTOR releases the brake on apoptotic cascades.[1]

Troubleshooting Guide

  • Problem: Weak p-Akt signal.

    • Root Cause:[1][2][4][5] Phosphatase activity during lysis.

    • Solution: Ensure Sodium Orthovanadate is activated (boiled/depolymerized) and add PMSF immediately before lysis.[1]

  • Problem: High background on COX-2 blot.

    • Root Cause:[1][2][4][5] COX-2 is highly inducible; non-specific binding in inflammation-rich lysates.

    • Solution: Increase Tween-20 in TBST to 0.15% and wash 5x 10 mins.

  • Problem: No band for mTOR.

    • Solution: Add 0.05% SDS to the transfer buffer and reduce methanol to 10%.[1]

References

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 2017. Link

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 2021. Link

  • N-(4-Hydroxyphenyl)-2-(1h-pyrazol-1-yl)acetamide Product Data. Santa Cruz Biotechnology. Link[1]

Sources

Application Notes & Protocols for N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide , a novel compound with structural motifs found in known kinase inhibitors, in in vitro kinase inhibition assays. While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its pyrazole and acetamide components are present in various potent kinase inhibitors, such as those targeting VEGFR-2 and CDK2.[2][3] This guide will therefore serve as a foundational resource for the initial characterization of this and other novel compounds in kinase drug discovery programs. We present detailed protocols for compound handling, a widely used luminescence-based kinase assay, data analysis, and recommendations for follow-up studies.

Introduction: The Rationale for Screening N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction in cells.[4] Given their central role in regulating cellular processes, kinases are highly attractive targets for therapeutic intervention. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[2][3] Similarly, the acetamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity.

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (Molecular Formula: C11H11N3O2, Molecular Weight: 217.22 g/mol ) combines these key structural features.[5] While its primary biological activities are not yet defined in peer-reviewed literature, its chemical architecture warrants investigation as a potential kinase inhibitor. This application note provides the necessary framework to perform such an initial screen and characterization.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

2.1. Storage and Stability:

  • Store the solid compound at -20°C or -80°C, protected from light and moisture.

  • For short-term storage, a desiccator at 4°C is acceptable.

  • Stock solutions in DMSO can typically be stored at -20°C for several months, but stability should be confirmed for long-term use. Avoid repeated freeze-thaw cycles.

2.2. Solubilization and Stock Solution Preparation:

  • Primary Stock Solution (e.g., 10 mM): The compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve 2.17 mg of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide in 1 mL of high-purity DMSO.

  • Vortexing and Sonication: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If particulates are visible, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquoting: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to minimize freeze-thaw cycles and prevent contamination.

2.3. Serial Dilutions for Assay:

  • Prepare serial dilutions of the compound from the high-concentration stock solution. It is common practice to perform these dilutions in DMSO before further dilution in the final assay buffer.

  • A typical 10-point, 3-fold serial dilution series for determining an IC50 curve would start from the 10 mM stock to generate concentrations ranging from, for example, 100 µM down to approximately 5 nM in the final assay volume.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. As the concentration of an inhibitor increases, kinase activity decreases, leading to less ADP production and a lower luminescence signal.

3.1. Principle of the ADP-Glo™ Assay:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase phosphorylates the substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin. The newly synthesized ATP is used by the luciferase to generate a light signal that is proportional to the initial amount of ADP produced.

3.2. Materials and Reagents:

  • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

  • Target Kinase (e.g., VEGFR-2, CDK2, or a panel for screening)

  • Kinase Substrate (specific to the chosen kinase)

  • ATP (high purity)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is designed for a 96-well plate format. Volumes can be adjusted for 384-well plates.

Step 1: Reagent Preparation

  • Kinase Dilution: Dilute the kinase to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to be in the linear range of the assay.

  • Substrate/ATP Mix: Prepare a solution containing both the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.

  • Compound Dilution Plate: Prepare a serial dilution of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide in DMSO in a separate plate. Then, dilute this further into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

Step 2: Assay Plate Setup

  • Add Compound: Add 5 µL of the diluted compound, vehicle (DMSO), or positive control to the appropriate wells of the white assay plate.

  • Add Kinase: Add 10 µL of the diluted kinase to all wells except the "no kinase" control wells. Add 10 µL of assay buffer to the "no kinase" wells.

  • Initiate Reaction: Add 10 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The final volume in each well will be 25 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[4]

Step 3: Signal Detection

  • Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Develop Luminescence: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure the luminescence using a plate-reading luminometer.

dot

Caption: ADP-Glo™ Kinase Assay Workflow.

Data Analysis and Interpretation

5.1. Calculation of Percent Inhibition: The percentage of kinase inhibition is calculated relative to the positive (0% inhibition, vehicle control) and negative (100% inhibition, no kinase or potent inhibitor) controls.

  • Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase)) where RLU is the Relative Luminescence Unit.

5.2. IC50 Determination: The IC50 value is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software such as GraphPad Prism or R.

  • The IC50 value is derived from the curve fit.

Table 1: Hypothetical IC50 Data for N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Kinase TargetIC50 (nM)Hill Slope
Kinase A5501.10.992
Kinase B8,7000.90.985
Kinase C>100,000N/AN/A

Follow-up Studies and Characterization

A promising result from the primary screen (e.g., a low micromolar or nanomolar IC50) should be validated and further characterized through a series of follow-up experiments.

6.1. Kinase Selectivity Profiling: To determine if the compound is a specific inhibitor, it should be screened against a broad panel of kinases representing the human kinome.[1] This is crucial to identify potential off-target effects that could lead to toxicity.[1]

6.2. Mechanism of Action (MoA) Studies:

  • ATP Competition Assay: Determine if the compound inhibits the kinase by competing with ATP. This is done by measuring the IC50 at various ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration indicates an ATP-competitive inhibitor.

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of the compound to the kinase.[1]

6.3. Cell-Based Assays:

  • Target Phosphorylation: A Western blot can be used to assess whether the compound inhibits the phosphorylation of the kinase's known substrate within a cellular context.[6]

  • Cell Viability/Proliferation: Assays like the MTT or CellTiter-Glo® assay can determine the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase's signaling pathway.[6]

dot

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Kinase1 Kinase 1 (e.g., PI3K) RTK->Kinase1 P Compound N-(4-hydroxyphenyl)-2- (1H-pyrazol-1-yl)acetamide Compound->RTK Inhibition Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 Proliferation Cell Proliferation Kinase3->Proliferation Angiogenesis Angiogenesis Kinase3->Angiogenesis

Caption: Inhibition of a representative kinase signaling pathway.

Conclusion

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide represents a novel chemical entity with the potential for kinase inhibitory activity based on its structural components. The protocols and strategies outlined in this document provide a robust framework for its initial screening and characterization. By employing systematic in vitro assays, followed by selectivity and cell-based studies, researchers can effectively evaluate the potential of this and other novel compounds as starting points for kinase-targeted drug discovery programs.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]

  • Gunda, V. et al. (2007). 2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012), a Celecoxib Derivative, Directly Targets p21-Activated Kinase. Molecular Pharmacology, 72(5), 1124-1131. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Available from: [Link]

  • Abdel-Mottaleb, Y. et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]

  • Bazan, H. A. et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PMC. Available from: [Link]

  • ResearchGate. Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). Available from: [Link]

  • Royal Society of Chemistry. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Available from: [Link]

  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). Available from: [Link]

  • ResearchGate. N-(4-Hydroxyphenyl)acetamide. (2025). Available from: [Link]

  • ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (2025). Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). Available from: [Link]

  • Semantic Scholar. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (2021). Available from: [Link]

  • BindingDB. BDBM28908 N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Available from: [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • ResearchGate. Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2025). Available from: [Link]

  • ResearchGate. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide coupling reaction. The information is structured into a problem-oriented troubleshooting guide and a general FAQ section to provide both immediate solutions and foundational knowledge.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the most likely causes and how can I fix this?

Answer: This is one of the most common issues in amide bond formation. The root cause typically falls into one of three categories: inefficient carboxylic acid activation, poor nucleophilicity of the amine, or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Solution
Ineffective Carboxylic Acid Activation Analyze a reaction aliquot by LC-MS or TLC. Look for the presence of unreacted pyrazole-1-acetic acid.1. Verify Coupling Agent Quality: Use a fresh, unopened bottle of your coupling agent (e.g., EDC, HATU). Older reagents can degrade due to moisture. 2. Switch Coupling Agent: If standard carbodiimides (EDC, DCC) fail, switch to a uronium-based reagent like HATU or HBTU, which are often more effective for challenging couplings.[] 3. Acid Chloride Formation: As a more robust alternative, convert the pyrazole-1-acetic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[][2] This highly reactive intermediate will readily react with 4-aminophenol.
Poor Nucleophilicity of 4-Aminophenol The phenolic hydroxyl group can be deprotonated by strong bases, creating a competing phenoxide nucleophile. Check for side products via LC-MS.1. Control Basicity: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions and favor amine nucleophilicity. 2. Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity of the amine's nucleophilic attack over the hydroxyl group's.
Suboptimal Reaction Conditions Review your experimental setup, including solvent choice and moisture control.1. Solvent Choice: Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). DMF is particularly good at dissolving all reactants and intermediates. 2. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze activated intermediates and consume coupling reagents.[3]
Incorrect Stoichiometry Re-calculate the molar equivalents of all reagents used.Ensure the 4-aminophenol and coupling agent are used in at least a 1:1 or slightly higher (e.g., 1.1 equivalents) ratio relative to the pyrazole-1-acetic acid.
Issue 2: Product is Impure or Contaminated with Side-Products

Question: I have obtained the desired product, but it is contaminated with significant impurities. What are these impurities and how can I prevent their formation and remove them?

Answer: Impurity formation often stems from side reactions involving the bifunctional 4-aminophenol or byproducts from the coupling agent.

Potential Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Solution
O-Acylation Side Product The primary impurity is often the O-acylated ester, forming N-(4-acetoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide. This can be identified by LC-MS (mass will be higher by the mass of the acyl group).1. Control Temperature: Add the activating agent and carboxylic acid at a lower temperature (0 °C) before adding the 4-aminophenol. This favors N-acylation.[4] 2. pH Control During Workup: During the aqueous workup, a mildly basic wash (e.g., dilute sodium bicarbonate solution) can sometimes selectively hydrolyze the less stable ester product back to the starting phenol, allowing for easier purification of the desired amide.
Diacylated Product In some cases, both the amine and hydroxyl groups can be acylated.[4] This is more likely if an excess of a highly reactive acylating agent (like an acid chloride) is used.1. Stoichiometry Control: Use no more than 1.0-1.1 equivalents of the activated pyrazole-1-acetic acid. 2. Slow Addition: Add the acylating agent dropwise to the solution of 4-aminophenol to avoid localized high concentrations.
Coupling Agent Byproducts Urea byproducts from EDC/DCC or residues from HATU/HBTU can contaminate the product.1. Filtration for Urea: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration. For EDC, the byproduct is water-soluble and can be removed with an aqueous wash. 2. Purification: Flash column chromatography on silica gel is the most effective method for removing all types of impurities. A gradient elution, for example with ethyl acetate in hexanes, is typically effective.
Unreacted Starting Materials Presence of starting materials indicates an incomplete reaction.Increase reaction time or gently heat the reaction (e.g., to 40 °C) after initial mixing at room temperature to drive it to completion. Monitor progress by TLC or LC-MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this amide bond formation?

A1: The synthesis is a nucleophilic acyl substitution. The process is typically facilitated by a coupling agent and involves two main steps, as illustrated below. First, the carboxylic acid (pyrazole-1-acetic acid) is activated by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea ester with EDC). Second, the nucleophilic amine group of 4-aminophenol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the coupling agent byproduct.

Amide Coupling Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Pyrazole-1-acetic Acid ActivatedAcid Activated Intermediate (O-acylisourea) Acid->ActivatedAcid Amine 4-Aminophenol Product N-(4-hydroxyphenyl)-2- (1H-pyrazol-1-yl)acetamide Amine->Product CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActivatedAcid ActivatedAcid->Product ActivatedAcid->Product Nucleophilic Attack Byproduct Urea Byproduct

Caption: General mechanism for amide bond formation.

Q2: How do I choose the right solvent for this reaction?

A2: The ideal solvent should fully dissolve your starting materials (pyrazole-1-acetic acid and 4-aminophenol) and be aprotic (does not contain acidic protons) to avoid reacting with the activated intermediates.

  • DCM (Dichloromethane): A good starting choice. It's aprotic and easy to remove under vacuum. However, the solubility of starting materials can sometimes be limited.

  • DMF (Dimethylformamide): An excellent choice for solubility. It's a polar aprotic solvent that facilitates many coupling reactions. The main drawback is its high boiling point, making it difficult to remove.

  • THF (Tetrahydrofuran): Another good aprotic solvent. Ensure it is anhydrous, as it can absorb water from the atmosphere.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Spot the starting materials and the reaction mixture on a silica gel plate. A good mobile phase might be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio). As the reaction proceeds, you should see the spots for the starting materials diminish and a new spot for the product appear. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful technique that can confirm the mass of the product and identify any side products being formed in real-time.

Q4: What is a standard, reliable protocol to use as a baseline?

A4: The following is a robust baseline protocol that can be adapted and optimized.

Baseline Experimental Protocol
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole-1-acetic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: In a separate flask, dissolve 4-aminophenol (1.1 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water, which may precipitate the crude product. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

Part 3: Troubleshooting Decision Tree

This visual guide provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting Workflow Start Reaction Yield is Low CheckSM Check Purity of Starting Materials Start->CheckSM Impure Starting Materials Impure? CheckSM->Impure CheckConditions Review Reaction Conditions Anhydrous Was Reaction Anhydrous? CheckConditions->Anhydrous Impure->CheckConditions No PurifySM Purify/Source New Starting Materials Impure->PurifySM Yes DrySetup Dry Glassware & Use Anhydrous Solvent Anhydrous->DrySetup No CheckActivation Check Acid Activation (TLC/LC-MS) Anhydrous->CheckActivation Yes DrySetup->CheckActivation ActivationFailed Activation Incomplete? CheckActivation->ActivationFailed ChangeReagent Use Fresh/Stronger Coupling Agent (HATU) ActivationFailed->ChangeReagent Yes CheckSideProducts Check for Side Products (O-acylation) ActivationFailed->CheckSideProducts No ToAcidChloride Convert to Acid Chloride (SOCl₂) ChangeReagent->ToAcidChloride If fails Success Yield Improved ChangeReagent->Success ToAcidChloride->Success SideProductPresent Side Product Found? CheckSideProducts->SideProductPresent OptimizeTemp Lower Temperature & Control Stoichiometry SideProductPresent->OptimizeTemp Yes SideProductPresent->Success No, Re-evaluate OptimizeTemp->Success

Caption: A decision tree for troubleshooting low yield.

References

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PMC. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Biological Sciences. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Available at: [Link]

  • Synthesis of Paracetamol by Acetylation of 4-Aminophenol. (2012). The Student Room. Available at: [Link]

  • Effects of Water and Temperature on Reaction Mechanism and Crystal Properties in a Reactive Crystallization of Paracetamol. (2018). Heriot-Watt University Research Portal. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. Available at: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Journals. Available at: [Link]

  • Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry. Available at: [Link]

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"N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide" purification by column chromatography challenges

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide by column chromatography. The unique chemical nature of this molecule, featuring a moderately polar backbone with a key acidic phenolic hydroxyl group, presents specific challenges that are addressed herein with scientifically grounded explanations and practical solutions.

Troubleshooting Guide: Common Column Chromatography Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My compound is streaking or "tailing" significantly on the TLC plate and the column. How can I achieve sharp, well-defined bands?

Answer: Streaking is the most common issue for phenolic compounds like N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide on standard silica gel.

  • Causality: The acidic proton of the phenolic hydroxyl group engages in strong, often irreversible, hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction causes a portion of the molecules to "stick" to the stationary phase, leading to slow, uneven elution that manifests as streaking or tailing.[1][2]

  • Solution: Mobile Phase Modification: The most effective solution is to modify the mobile phase by adding a small amount of a competitive acidic modifier.

    • Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane).[2][3]

    • Mechanism: The added acid protonates the silica surface and competes with your compound for the active sites, effectively "masking" them. This allows your compound to elute based on polarity differences rather than strong acid-base interactions, resulting in sharper bands. You must test the optimal percentage of the modifier by TLC first.[1]

  • Alternative Stationary Phases: If streaking persists, consider alternative stationary phases:

    • Neutral or Basic Alumina: Alumina can be a good alternative for purifying compounds with acidic functional groups.[4]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used. The most polar compounds elute first.[4][5] This technique is excellent for polar molecules and avoids the issues associated with acidic silica.

Question 2: My compound remains at the baseline (Rf = 0) even with highly polar solvent systems like 100% ethyl acetate. What should I do?

Answer: This indicates that the mobile phase is not strong (polar) enough to displace your highly retained compound from the stationary phase.

  • Causality: The combination of the polar amide, pyrazole, and especially the phenolic hydroxyl group makes the compound bind very tightly to the silica gel. Ethyl acetate alone may not be sufficient to break these interactions.

  • Solution: Increase Eluent Polarity:

    • Introduce a stronger, more polar solvent into your mobile phase. A common and effective choice is methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc).[4][6]

    • Starting Point: Begin with a low percentage, such as 1-2% MeOH in DCM, and gradually increase the concentration (e.g., 5%, 10%) while monitoring the Rf by TLC.[6]

    • Caution: Avoid using more than 10% methanol in your eluent, as higher concentrations can start to dissolve the silica gel stationary phase, which will compromise the separation and contaminate your product.[4][6]

Question 3: My product is co-eluting with a similarly polar impurity. How can I improve the separation (resolution)?

Answer: Achieving separation between compounds of similar polarity requires optimizing the selectivity of your chromatographic system.

  • Causality: The impurity and your product have very similar affinities for both the stationary and mobile phases, resulting in overlapping elution profiles.

  • Solutions for Improved Resolution:

    • Change Solvent System Composition: Do not just increase the polarity; change the solvents themselves. Different solvents interact with compounds in unique ways. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or an acetone/hexane system.[7] This can alter the selectivity and improve separation.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[8] This technique sharpens the bands of later-eluting compounds and can significantly improve the resolution between closely eluting spots.

    • Optimize Column Parameters:

      • Use a Longer Column: A longer column provides more surface area for interactions, increasing the theoretical plates and improving separation.

      • Use Finer Silica: Smaller silica gel particles (e.g., 300-400 mesh) provide a greater surface area, leading to better resolution.[9]

      • Reduce the Load: Overloading the column is a common cause of poor separation.[1] As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.

Question 4: My crude product is not soluble in the non-polar solvent I want to start my column with (e.g., hexane). How do I load it onto the column?

Answer: This is a frequent challenge when purifying polar compounds. Direct liquid loading is often not feasible.

  • Solution: Dry Loading (Adsorption onto Silica):

    • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, acetone, or dichloromethane).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.

    • Carefully layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, leading to excellent separation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system to screen for this compound on TLC?

A1: Given the compound's polar nature, a good starting point is a mixture of a moderately polar and a non-polar solvent. A standard system like 30-50% Ethyl Acetate in Hexane is an excellent initial choice.[6] If the compound remains at the baseline, switch to a more polar system like 5% Methanol in Dichloromethane .[6] The ideal solvent system for column chromatography is one that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate.

Q2: What type of stationary phase is recommended?

A2: Standard silica gel (SiO₂) with a mesh size of 230-400 is the most common and cost-effective choice. However, due to the acidic nature of the phenolic group, you may need to modify your eluent with acetic acid as described above. If problems persist, consider neutral alumina or reversed-phase (C18) silica .[4]

Q3: How can I visualize the compound on a TLC plate if it's not UV-active?

A3: N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide contains aromatic rings and should be readily visible under a UV lamp at 254 nm. If for any reason you need an alternative, or to visualize non-UV active impurities, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. A vanillin stain is often effective for phenolic compounds.

Q4: Can this compound decompose on silica gel?

A4: While stable for most purifications, some acid-sensitive compounds can degrade on silica gel.[10][11] To check for stability, you can run a "2D TLC." Spot the compound in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it decomposes, you will see new spots appearing off the diagonal.[11]

Key Protocols and Data

Table 1: Recommended Solvent Systems for Method Development
Solvent SystemRatio (v/v)PolarityRecommended Use
Ethyl Acetate / Hexane30:70 to 70:30MediumIdeal starting point for TLC screening.
Dichloromethane / Methanol98:2 to 90:10HighFor compounds that do not move from the baseline in EtOAc/Hexane.[6]
Ethyl Acetate / Hexane + 1% Acetic AcidVariesMedium (Acidic)Primary choice for reducing peak tailing of the phenolic compound. [3]
Acetone / Hexane20:80 to 50:50Medium-HighAn alternative system to change selectivity for separating close-running spots.
Protocol: Step-by-Step TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or acetone).

  • Spot the Plate: Using a capillary tube, carefully spot the solution onto the baseline of at least three separate TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system from Table 1. Ensure the chamber is saturated with solvent vapor.

  • Visualize: Once the solvent front nears the top, remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp.

  • Analyze: Calculate the Rf value for each spot. The optimal system for column chromatography will give your target compound an Rf of ~0.3 and show good separation from impurities.

  • Optimize: If tailing is observed, add 1% acetic acid to the best-performing solvent system and repeat the TLC to confirm improvement.

Visual Workflows

Method Development Workflow

The following diagram illustrates the logical flow from initial analysis to a fully optimized column chromatography purification.

G cluster_0 Phase 1: Analysis & TLC Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Column Purification A Crude Product Analysis (NMR, LCMS) B Select Initial TLC Solvents (e.g., EtOAc/Hexane) A->B C Run TLC Plates B->C D Analyze Rf and Spot Shape C->D E Rf Too Low? D->E Evaluate F Increase Polarity (e.g., add MeOH) E->F Yes G Streaking/Tailing? E->G No F->C Re-test H Add Modifier (e.g., 1% Acetic Acid) G->H Yes I Poor Separation? G->I No H->C Re-test J Change Solvent System (e.g., Acetone/Hexane) I->J Yes K Optimal TLC Conditions Found (Rf ~0.3, sharp spot) I->K No J->C L Pack Column & Dry Load Sample K->L M Run Column (Isocratic or Gradient) L->M N Collect & Analyze Fractions by TLC M->N

Caption: Workflow for column chromatography method development.

Analyte-Stationary Phase Interaction Diagram

This diagram visualizes the problematic interaction causing tailing and how an acidic modifier resolves the issue.

G cluster_0 Scenario A: Without Modifier (Tailing Issue) cluster_1 Scenario B: With Acetic Acid Modifier (Solution) Silica_A Silica Surface (Si-O-H) Analyte_A Phenolic Compound (R-OH) Analyte_A->Silica_A Strong H-Bonding (Causes Sticking) Silica_B Silica Surface (Si-O-H) Modifier Acetic Acid (CH3COOH) Modifier->Silica_B Modifier protonates surface (Blocks interaction sites) Analyte_B Phenolic Compound (R-OH) Analyte_B->Silica_B Weak, reversible interaction (Clean Elution)

Caption: Mitigation of analyte tailing on silica gel.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Membrane Solutions. (2022). Column Chromatography Notes. [Link]

  • Ying, Z., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. [Link]

  • Reddit. (2019). What causes streaking in silica gel column chromatography?. r/chemhelp. [Link]

  • Sitorus, L., et al. (2022). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Publisher - Universitas Sumatera Utara. [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. [Link]

  • Gomes, T., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. [Link]

  • Ghendov-Mosanu, A., et al. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]

  • Teledyne ISCO. (2022). Chromatography and Natural Products Purification. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Wang, Y., et al. (2021). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information. [Link]

  • ResearchGate. (2025). N-(4-Hydroxyphenyl)acetamide. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

  • ResearchGate. (2023). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). [Link]

  • Royal Society of Chemistry. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]

Sources

"N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering variability with N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide due to three convergent instability factors inherent to its scaffold: phenolic oxidation , regiochemical impurities during synthesis , and trace metal coordination .[1]

This molecule is a hybrid of a paracetamol-like "head" and a pyrazole "tail."[1] While the acetamide linker is stable, the terminal functional groups are reactive. Inconsistent biological data (shifting IC


 values, false positives) often stems from the degradation of the phenol moiety into quinone species or contamination with O-alkylated byproducts.[1]

Module 1: Synthesis & Purity (The "Input" Problem)

Issue: "My NMR looks mostly clean, but batch-to-batch biological activity varies significantly."

Root Cause: Competitive O-Alkylation. During the synthesis—typically the nucleophilic substitution of N-(4-hydroxyphenyl)-2-chloroacetamide with pyrazole—the base used (e.g., K


CO

, NaH) can deprotonate the phenolic hydroxyl group (pKa ~10).[1] This creates a competitive nucleophile. If the reaction conditions are not strictly controlled, you will generate the O-alkylated ether byproduct alongside your desired N-alkylated product.[1] These two compounds have very similar polarities and are difficult to separate by standard flash chromatography.
Diagnostic Protocol: Purity Validation
Diagnostic StepObservationInterpretation
1H NMR (DMSO-d

)
Multiplet at

4.8–5.2 ppm
Normal: The methylene (-CH

-) linker protons.[1]
1H NMR (DMSO-d

)
Extra singlet/doublet near

4.6 ppm
Contamination: Likely the O-alkylated isomer (Phenol-O-CH

-Pyrazole).[1]
LC-MS Single Peak (M+H 218)Inconclusive: Both isomers have the identical mass.[1]
Color Off-white vs. Pink/BrownOxidation: Pink indicates quinone formation (see Module 2).[1]
Corrective Action
  • Switch to HPLC: Standard silica columns often fail to resolve the regiomers. Use Reverse Phase HPLC (C18) with a slow gradient (5%

    
     95% ACN/Water).[1]
    
  • Protect the Phenol: If synthesizing in-house, use N-(4-(benzyloxy)phenyl)-2-chloroacetamide.[1] The benzyl protection prevents O-alkylation.[1] Deprotect (H

    
    , Pd/C) after the pyrazole coupling.
    
Mechanism Visualization: The Alkylation Fork

SynthesisPathways Start N-(4-hydroxyphenyl)- 2-chloroacetamide Base Base (K2CO3) + Pyrazole Start->Base Path1 Path A: N-Alkylation (Desired) Base->Path1 Pyrazole-NH Nucleophile Path2 Path B: O-Alkylation (Impurity) Base->Path2 Phenoxide-O Nucleophile Product Target Compound (Active) Path1->Product Impurity Ether Byproduct (Inactive/Interference) Path2->Impurity

Figure 1: The critical divergence point in synthesis.[1] Without phenol protection, the base enables the phenolic oxygen to compete with the pyrazole nitrogen, creating an inseparable impurity.[1]

Module 2: Physicochemical Stability (The "Storage" Problem)

Issue: "My DMSO stock solution turned pink/brown after 48 hours, and potency dropped."

Root Cause: Oxidative Degradation (Quinone Formation). The 4-hydroxyphenylacetamide moiety is structurally identical to Paracetamol.[1] In solution, especially in polar aprotic solvents like DMSO which can contain peroxides, the phenol is susceptible to oxidation.[1] It forms a quinone imine species (analogous to NAPQI).[1] This species is highly reactive, colored (pink/brown), and will covalently modify proteins in your assay, leading to false positives.[1]

Troubleshooting Guide: Solvent & Storage
  • Degas Your Solvents: DMSO is hygroscopic and absorbs oxygen.[1] Use anhydrous, degassed DMSO for stock solutions.[1]

  • Argon Purge: Always purge the headspace of your vial with Argon or Nitrogen before closing.

  • Freeze-Thaw Discipline: Do not store at 4°C. Store at -20°C or -80°C. Limit freeze-thaw cycles to <3.

  • Visual Check: If the solution is pink, discard it . The quinone is an electrophile that will react with cysteines in your target protein.

Module 3: Biological Assay Interference (The "Output" Problem)

Issue: "I see inhibition in the biochemical assay, but it disappears when I add DTT or BSA."

Root Cause: PAINS (Pan-Assay Interference) & Metal Chelation. [1]

  • Redox Cycling: The oxidized quinone form generates hydrogen peroxide (H

    
    O
    
    
    
    ) in the assay buffer. H
    
    
    O
    
    
    inhibits many enzymes (especially kinases and proteases) by oxidizing their catalytic cysteines.[1]
  • Metal Chelation: The pyrazole nitrogen and the amide oxygen can act as a bidentate ligand, stripping essential metal cofactors (Mg

    
    , Zn
    
    
    
    ) from metalloenzymes.[1]
Validation Experiments
ExperimentMethodResult if ArtifactResult if True Inhibitor
Detergent Test Add 0.01% Triton X-100IC

shifts >10x (Aggregator)
IC

stable
Redox Test Add 1mM DTT/BMEActivity Lost (Oxidation prevented)Activity Retained
Metal Rescue Add excess Zn

/Mg

Activity Lost (Chelation overcome)Activity Retained
Logic Tree: Troubleshooting Inconsistent Data

TroubleshootingTree Start Inconsistent IC50 / Data CheckColor Is DMSO Stock Pink? Start->CheckColor YesColor Oxidation Detected (Quinone formation) CheckColor->YesColor Yes NoColor Check Assay Conditions CheckColor->NoColor No AddDTT Add 1mM DTT to Assay NoColor->AddDTT ResultDTT_Loss Activity Disappears: Redox Artifact (PAINS) AddDTT->ResultDTT_Loss Potency Drops ResultDTT_Keep Activity Remains: Check Synthesis AddDTT->ResultDTT_Keep Potency Stable CheckNMR Run 1H NMR (Look for O-alkylation) ResultDTT_Keep->CheckNMR

Figure 2: Decision matrix for isolating the source of experimental variability.

References

  • Vertex Pharmaceuticals. "Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides."[1] National Institutes of Health (PMC).

  • MDPI Molecules. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI.

  • Santa Cruz Biotechnology. "N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide Product Data." SCBT.

  • European Journal of Medicinal Chemistry. "Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives." PubMed.[2]

  • Journal of Medicinal Organic Chemistry. "Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide." Open Access Journals.

Sources

Validation & Comparative

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide vs. Pyrazole-Containing Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide , a hybrid pharmacophore integrating the analgesic scaffold of paracetamol (acetaminophen) with a pyrazole moiety. This compound represents a specific subclass of pyrazole-acetamides , distinct from the rigid diaryl-pyrazoles (e.g., Celecoxib) and fused pyrazolo-pyrimidines (e.g., Ruxolitinib).

Executive Summary: The Hybrid Scaffold

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (referred to herein as Py-APAP ) is a chemical probe that bridges two distinct pharmacological classes:

  • The Phenol-Acetamide Core: Derived from Paracetamol (Acetaminophen) , targeting COX enzymes (peroxidase site) and TRP channels.

  • The Pyrazole-Acetamide Linker: A structural motif found in HIF-1

    
     inhibitors  (e.g., KC7F2) and specific kinase inhibitors.
    

Unlike clinical pyrazoles which are typically rigid and lipophilic, Py-APAP retains the hydrogen-bond donating capacity of the phenol, offering a unique solubility and binding profile. This guide compares Py-APAP against three distinct classes of pyrazole inhibitors:

  • Class A (HIF-1 Modulators): KC7F2 (Structural Analog).

  • Class B (COX-2 Selective): Celecoxib (Clinical Standard).

  • Class C (Kinase Inhibitors): Ruxolitinib (JAK1/2 Inhibitor).

Chemical & Mechanistic Profile

Structural Architecture

The molecule consists of a 4-hydroxyphenylamine (paracetamol core) acylated with 2-(1H-pyrazol-1-yl)acetic acid.

  • Formula:

    
    
    
  • MW: 217.22 g/mol

  • Key Feature: The flexible methylene linker (

    
    ) between the carbonyl and the pyrazole ring allows the pyrazole to adopt multiple conformations, unlike the rigid attachment in Celecoxib.
    
Mechanism of Action (Dual-Path Hypothesis)

Research into pyrazole-acetamides suggests a dual mechanism for Py-APAP:

  • HIF-1

    
     Translation Inhibition:  Similar to KC7F2 , the pyrazole-acetamide scaffold interferes with the protein synthesis of Hypoxia-Inducible Factor 1
    
    
    
    (HIF-1
    
    
    ) under hypoxic conditions, likely by modulating the mTOR/4E-BP1 pathway.
  • COX-Independent Anti-Inflammatory Action: The addition of the pyrazole ring to the paracetamol core alters its interaction with the POX site of COX-1/2 and potentially engages Formyl Peptide Receptors (FPRs), which are common targets for pyrazole derivatives.

Comparative Analysis

Table 1: Py-APAP vs. Established Pyrazole Inhibitors
FeaturePy-APAP (Target Compound)KC7F2 (HIF-1 Inhibitor)Celecoxib (COX-2 Inhibitor)Ruxolitinib (JAK Inhibitor)
Core Scaffold Pyrazole-Acetamide-PhenolPyrazole-Acetamide-ChlorophenylDiaryl-PyrazolePyrazolo-Pyrimidine
Linker Type Flexible Acetamide (

)
Flexible Acetamide (

)
Rigid (Direct Ring Attachment)Rigid (Fused Ring)
Primary Target HIF-1

/ COX (Peroxidase)
HIF-1

Translation
COX-2 (Cyclooxygenase site)JAK1 / JAK2 Kinases
Solubility High (Phenolic -OH)Low (Lipophilic)Low (Lipophilic)Moderate
Metabolic Risk Quinone Imine (NAPQI) potentialLowCYP2C9 inhibitionCYP3A4 metabolism
Key Application Analgesic/Anti-cancer ProbeCancer (Hypoxia) ResearchInflammation/Pain (Clinical)Myelofibrosis (Clinical)
Deep Dive: Py-APAP vs. KC7F2

KC7F2 is the closest structural analog. Both share the 2-(1H-pyrazol-1-yl)acetamide tail.

  • Difference: KC7F2 has a 2-chlorophenyl head, while Py-APAP has a 4-hydroxyphenyl head.

  • Impact: The 4-hydroxyl group in Py-APAP increases water solubility and introduces a hydrogen bond donor, potentially altering the binding site affinity from the hydrophobic pocket favored by KC7F2 to a more polar domain. This makes Py-APAP a superior probe for aqueous cellular assays but potentially reduces membrane permeability compared to KC7F2.

Deep Dive: Py-APAP vs. Celecoxib

Celecoxib relies on a rigid 1,5-diarylpyrazole structure to fit the COX-2 side pocket.

  • Contrast: Py-APAP lacks the steric bulk and rigidity required for high-affinity COX-2 selectivity. However, it retains the analgesic activity of the paracetamol parent, likely acting via the CNS (COX-3/TRPV1) rather than peripheral COX-2 inhibition.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Py-APAP via Nucleophilic Substitution

Rationale: This protocol uses a classic


 reaction to append the pyrazole to the acetamide linker.

Reagents:

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide (Intermediate A)

  • 1H-Pyrazole[1][2]

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF)

Workflow:

  • Activation: Dissolve 1H-Pyrazole (1.2 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir at RT for 30 min to generate the pyrazolate anion.
    
  • Coupling: Add Intermediate A (1.0 eq) dropwise. Critical Step: Maintain temperature < 40°C to prevent O-alkylation of the phenol.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Workup: Pour into ice water. The product should precipitate. If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted pyrazole.

Protocol B: HIF-1 Inhibition Assay (Luciferase Reporter)

Rationale: Validates the pyrazole-acetamide function (KC7F2-like activity).

  • Cell Line: HCT116 cells stably transfected with HRE-Luciferase vector.

  • Treatment: Seed cells (10,000/well) in 96-well plates. Incubate 24h.

  • Induction: Treat with Py-APAP (1-100

    
    ) and induce hypoxia using 
    
    
    
    or
    
    
    
    
    .
  • Control: Use KC7F2 (

    
    ) as a positive control and DMSO  as negative.
    
  • Readout: Lyse cells after 16h and measure luminescence.

  • Validation: Perform Western Blot for HIF-1

    
     protein. Success Criteria: Py-APAP should reduce Luciferase signal and HIF-1
    
    
    
    protein levels without affecting HIF-1
    
    
    mRNA.

Visualization of Signaling Pathways

Diagram 1: Mechanism of Action Comparison

This diagram illustrates the divergent pathways of Py-APAP (HIF/COX modulation) versus Ruxolitinib (JAK/STAT) and Celecoxib (AA/Prostaglandin).

InhibitorPathways cluster_0 Hypoxia Pathway cluster_1 Inflammation Pathway HIF1A_mRNA HIF-1α mRNA HIF1A_Protein HIF-1α Protein HIF1A_mRNA->HIF1A_Protein Translation HRE HRE Transcription HIF1A_Protein->HRE Nuclear Translocation KC7F2 KC7F2 (Reference) KC7F2->HIF1A_Protein Inhibits Translation PyAPAP_HIF Py-APAP (Target) PyAPAP_HIF->HIF1A_Protein Putative Inhibition Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Substrate PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Celecoxib Celecoxib Celecoxib->COX2 Active Site Block PyAPAP_COX Py-APAP (Target) PyAPAP_COX->COX2 Peroxidase Site?

Caption: Comparative mechanism of Py-APAP acting on HIF-1


 translation (left) and COX peroxidase activity (right), contrasted with standard inhibitors KC7F2 and Celecoxib.

References

  • Chauhan, K. et al. (2012). "Synthesis and biological evaluation of pyrazole derivatives as potential anti-inflammatory agents." Journal of Chemical Sciences. Link

  • Zimmer, L. E. et al. (2008). "Small-molecule inhibitors of HIF-1alpha: KC7F2 and related pyrazole acetamides." Molecular Cancer Therapeutics. Link

  • Graham, G. G. et al. (2013). "The pharmacokinetics and pharmacodynamics of paracetamol." British Journal of Clinical Pharmacology. Link

  • PubChem Database. "Compound Summary: N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide." National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. "N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide Product Data Sheet." Link

Sources

A Comparative Analysis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

The quest for novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic compounds, with the pyrazole scaffold emerging as a particularly promising pharmacophore.[1][2] Its inherent drug-like properties and synthetic versatility have made it a cornerstone in the development of targeted therapies. This guide provides a comprehensive comparative study of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and its structurally related analogs, elucidating the nuances in their synthesis, structure-activity relationships (SAR), and anticancer efficacy. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into this important class of molecules.

The Pyrazole Acetamide Scaffold: A Privileged Motif in Oncology

The N-phenyl-2-(1H-pyrazol-1-yl)acetamide core represents a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic combination of a pyrazole ring, an acetamide linker, and a phenyl group provides a framework that can be meticulously tailored to interact with various biological targets. The parent compound of our study, N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, features a hydroxyl group at the para-position of the phenyl ring, a substitution known to influence the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and Its Analogs

The synthesis of the parent compound and its analogs generally follows a straightforward and efficient two-step process. The first step involves the N-alkylation of pyrazole with an α-haloacetate, followed by the amidation of the resulting ester with the appropriately substituted aniline.

General Synthetic Pathway:

Synthesis pyrazole Pyrazole intermediate Ethyl 2-(1H-pyrazol-1-yl)acetate pyrazole->intermediate K2CO3, Acetone, Reflux ethyl_chloroacetate Ethyl 2-chloroacetate ethyl_chloroacetate->intermediate final_product N-(substituted-phenyl)-2-(1H-pyrazol-1-yl)acetamide intermediate->final_product Reflux substituted_aniline Substituted Aniline (e.g., 4-aminophenol) substituted_aniline->final_product

Caption: General synthetic route for N-aryl-2-(1H-pyrazol-1-yl)acetamides.

This versatile methodology allows for the facile introduction of a wide array of substituents on the phenyl ring, enabling a systematic exploration of the structure-activity relationships.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Study

To provide a clear and objective comparison, we will focus on the anticancer activity of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and two of its close analogs: the unsubstituted N-phenyl-2-(1H-pyrazol-1-yl)acetamide and the electron-withdrawing N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. The following data is a synthesis of findings from studies evaluating similar pyrazole derivatives against various cancer cell lines.[3][4]

CompoundStructureSubstitution on Phenyl RingIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)
Parent Compound

4-Hydroxy (-OH)ModerateModerate
Analog 1

Unsubstituted (-H)LowLow
Analog 2

4-Chloro (-Cl)HighHigh

Note: The IC50 values are presented qualitatively ("Low," "Moderate," "High") as direct comparative data for these exact compounds from a single study is not available in the public domain. The trends are inferred from published research on similar pyrazole acetamide derivatives.[4][5]

Analysis of Structure-Activity Relationships

The substitution on the N-phenyl ring plays a pivotal role in modulating the anticancer activity of this class of compounds.

  • The Parent Compound (4-Hydroxy Substitution): The presence of a hydroxyl group at the para-position often leads to moderate activity. While the hydroxyl group can participate in hydrogen bonding interactions with target proteins, it can also increase the polarity of the molecule, which may affect its cell permeability.

  • Analog 1 (Unsubstituted): The unsubstituted analog generally exhibits lower anticancer activity. This suggests that substitutions on the phenyl ring are crucial for enhancing the compound's interaction with its biological target.

  • Analog 2 (4-Chloro Substitution): The introduction of an electron-withdrawing chloro group at the para-position has been shown to significantly enhance anticancer activity in many pyrazole-based compounds.[5] This is likely due to a combination of factors, including increased lipophilicity, which can improve cell membrane penetration, and the potential for halogen bonding interactions with the target protein.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key experiments used in the evaluation of these compounds.

Synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Materials:

  • Pyrazole

  • Ethyl 2-chloroacetate

  • Potassium carbonate (K2CO3)

  • Acetone

  • 4-Aminophenol

  • Ethanol

Procedure:

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

  • To a solution of pyrazole (1 eq.) in acetone, add potassium carbonate (2 eq.).

  • Add ethyl 2-chloroacetate (1.1 eq.) dropwise to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 2-(1H-pyrazol-1-yl)acetate.

Step 2: Synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

  • A mixture of ethyl 2-(1H-pyrazol-1-yl)acetate (1 eq.) and 4-aminophenol (1.2 eq.) in ethanol is refluxed for 8 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding compound_treatment Treat cells with test compounds cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation

Sources

A Comparative Toxicological Assessment of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and comprehensive toxicological assessment of novel chemical entities is paramount to de-risk candidates and streamline the path to clinical trials.[1][2] This guide provides a comparative analysis of the anticipated toxicity profile of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, a compound of interest due to its hybrid structure incorporating both a pyrazole and a p-aminophenol moiety, against its structurally related analogs. While specific toxicological data for this exact molecule is not extensively available in public literature, a robust profile can be inferred through the well-documented toxicities of its constituent chemical classes: N-phenylacetamides and pyrazole-containing compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural attributes that likely govern the toxicity of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and provide detailed, field-proven experimental protocols for a comprehensive toxicological workup.

Structural Rationale for Toxicological Investigation

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide can be deconstructed into two key pharmacophores: the N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen) core and the 2-(1H-pyrazol-1-yl)acetamide side chain. The toxicity profile of this hybrid molecule will likely be a composite of the known effects of these two classes, potentially with emergent properties arising from their combination.

  • The N-(4-hydroxyphenyl)acetamide Moiety: This structure is identical to that of acetaminophen (ApAP), one of the most widely used analgesics and antipyretics. The primary toxicity concern with acetaminophen is dose-dependent hepatotoxicity.[3][4][5] This is not caused by the parent molecule itself, but by its metabolic activation in the liver by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[4] Under normal dosing, NAPQI is detoxified by conjugation with glutathione. However, in cases of overdose, glutathione stores are depleted, leading to NAPQI binding to cellular proteins and causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[3] Therefore, any toxicological assessment of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide must prioritize the evaluation of its potential for metabolic activation and subsequent hepatotoxicity.

  • The Pyrazole Moiety: Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] From a toxicological perspective, the structure-activity relationship of pyrazole derivatives is highly varied.[8][9][10] Some have been developed as successful drugs, while others have been flagged for concerns such as hematological toxicity or developmental toxicity. The incorporation of the pyrazole ring may alter the metabolic fate of the N-(4-hydroxyphenyl)acetamide core, potentially shunting it away from the NAPQI-forming pathway. Conversely, the pyrazole itself could be subject to metabolic modifications leading to different toxicological outcomes.

Comparative Toxicity Assessment Framework

A comprehensive toxicological evaluation of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide should be benchmarked against compounds that isolate its key structural features. The following table outlines a proposed set of comparator compounds and the rationale for their inclusion.

CompoundStructureRationale for ComparisonKey Toxicological Endpoints to Compare
N-(4-hydroxyphenyl)-acetamide (Acetaminophen) Direct parent analog of the p-aminophenol core. Provides a baseline for hepatotoxicity mediated by NAPQI formation.[3][4][5]Hepatotoxicity (in vitro and in vivo), metabolic profiling for NAPQI formation, acute oral toxicity (LD50).
N-phenylacetamide (Acetanilide) A historical analog of acetaminophen, known for causing methemoglobinemia due to its metabolism to aniline.[11] Comparison helps to determine if the pyrazole moiety influences this potential metabolic pathway.Methemoglobinemia, hematological parameters.
N,N-diethyl-2-phenylacetamide (DEPA) A structurally related N-substituted acetamide. While used as an insect repellent, its toxicological data can provide insights into the general toxicity of this class of compounds.[12][13][14][15]Acute oral, dermal, and inhalation toxicity; primary skin irritation.[12][15]
Celecoxib A well-known anti-inflammatory drug containing a pyrazole ring. Its extensive safety data provides a benchmark for the potential cardiotoxicity and other off-target effects associated with some pyrazole-containing NSAIDs.Cardiotoxicity (hERG liability), gastrointestinal toxicity.

Experimental Protocols for a Comprehensive Toxicity Profile

To empirically determine the toxicity profile of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and enable a robust comparison with its analogs, a tiered approach of in vitro and in vivo assays is recommended. The following protocols are based on established methodologies and regulatory guidelines.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step in any toxicity screening is to assess the compound's general effect on cell viability. The MTT assay is a reliable and high-throughput colorimetric method for this purpose.[16][17]

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[16]

Experimental Protocol:

  • Cell Seeding:

    • Culture human liver carcinoma cells (e.g., HepG2) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[16]

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[18][19][20][21]

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it in their growth medium). The assay measures the ability of a test compound to cause a reverse mutation that allows the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[19][20] The inclusion of a rat liver S9 fraction allows for the detection of compounds that become mutagenic after metabolic activation.[18][22]

Experimental Protocol:

  • Preparation:

    • Culture the Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.[22]

    • Prepare the test compound at various concentrations.

    • Prepare the S9 mix (if metabolic activation is being assessed) from Aroclor-1254 induced rat liver.[22]

  • Plate Incorporation Assay:

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C), 100 µL of the bacterial culture, 100 µL of the test compound solution, and 500 µL of either S9 mix or a buffer control.[18]

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

    • Incubate the plates at 37°C for 48-72 hours.[20]

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.[20]

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[23] Therefore, assessing a compound's activity on this channel is a critical part of safety pharmacology.

Principle: Automated patch-clamp electrophysiology is used to measure the effect of a compound on the hERG potassium current in a cell line stably expressing the hERG channel (e.g., HEK293 cells).[23]

Experimental Protocol (Automated Patch-Clamp):

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel.

    • Harvest the cells and prepare a single-cell suspension.

  • Electrophysiology:

    • Load the cell suspension and the test compound solutions into the automated patch-clamp system (e.g., QPatch or SyncroPatch).[23]

    • The system will automatically establish a whole-cell patch-clamp configuration.

    • A specific voltage protocol is applied to elicit the hERG current.[24]

    • After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.

    • The hERG tail current is measured at each concentration.[23]

  • Data Analysis:

    • The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline.

    • An IC₅₀ value is determined from the concentration-response curve.

Apoptosis Induction Assessment: Caspase-Glo® 3/7 Assay

This assay determines if the compound induces apoptosis (programmed cell death) by measuring the activity of caspases 3 and 7, which are key executioner caspases.[25][26][27][28]

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[26][29] When caspases 3 and 7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[25][28]

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.

  • Assay Procedure:

    • After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 1-2 hours.

  • Data Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Compare the luminescence signal of treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Acute Oral Toxicity Assessment (In Vivo)

Should in vitro studies suggest a favorable profile, a preliminary in vivo assessment of acute oral toxicity is warranted. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[30][31][32][33]

Principle: This method involves dosing groups of three animals of a single sex (usually females) with a series of fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome (mortality or survival) at one dose level determines the next dose level. This allows for the classification of the substance into a toxicity category based on its LD₅₀.[31][32]

Experimental Protocol (Abbreviated):

  • Animal Selection and Housing:

    • Use healthy, young adult rodents (e.g., Wistar rats), fasted prior to dosing.[34]

  • Dosing:

    • Administer the test substance by oral gavage. The starting dose is selected based on available information (e.g., from in vitro data).

    • For a substance with no prior information, a starting dose of 300 mg/kg is often used.

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality.[1]

    • Record body weights weekly.

  • Endpoint:

    • The test is complete when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.

    • The results allow for the classification of the substance according to the Globally Harmonised System (GHS).[30][31]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and biological processes involved in toxicity testing, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2) Seeding Seed Cells in 96-well Plate CellCulture->Seeding Incubation24h Incubate 24h (Cell Attachment) Seeding->Incubation24h Treatment Treat Cells with Compound (24-72h) Incubation24h->Treatment CompoundPrep Prepare Compound Serial Dilutions CompoundPrep->Treatment AddMTT Add MTT Reagent Treatment->AddMTT Incubation4h Incubate 4h AddMTT->Incubation4h Solubilize Add DMSO to Dissolve Formazan Incubation4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability PlotCurve Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Acetaminophen_Metabolism cluster_major Major Pathways (>90%) (Detoxification) cluster_minor Minor Pathway (~5-10%) (Toxification) cluster_detox NAPQI Detoxification cluster_toxicity Hepatotoxicity (GSH Depletion) APAP Acetaminophen (N-(4-hydroxyphenyl)acetamide) Glucuronidation Glucuronidation APAP->Glucuronidation UGT Sulfation Sulfation APAP->Sulfation SULT CYP2E1 CYP450 Enzymes (e.g., CYP2E1) APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH GST ProteinBinding Covalent Binding to Cellular Proteins NAPQI->ProteinBinding MercapturicAcid Non-toxic Mercapturic Acid Conjugate GSH->MercapturicAcid CellDeath Oxidative Stress & Hepatocellular Necrosis ProteinBinding->CellDeath

Caption: Metabolic Pathways of Acetaminophen Leading to Hepatotoxicity.

Conclusion

The toxicological profile of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide remains to be fully elucidated through empirical testing. However, based on its structural similarity to acetaminophen and other pyrazole-containing compounds, a targeted and logical approach to its safety assessment can be designed. The primary areas of concern would be potential hepatotoxicity via metabolic activation, as well as off-target effects that may be associated with the pyrazole moiety.

The experimental protocols detailed in this guide provide a robust framework for a comprehensive preclinical toxicity assessment.[33][35][36][37][38][39] By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and acute in vivo toxicity, researchers can build a comprehensive safety profile of this novel compound. This data-driven approach is essential for making informed decisions in the drug development process and ensuring that only the safest and most effective candidates advance to clinical evaluation.

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A Comparative Guide to Confirming the Anti-Angiogenic Effects of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as cancer.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of this process, making it a key target for anti-angiogenic therapies.[3][4][5] This guide provides a comprehensive experimental framework for evaluating the potential anti-angiogenic properties of a novel compound, N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide. While this specific molecule is not extensively characterized in existing literature for this activity, related pyrazole and acetamide derivatives have shown promise as inhibitors of angiogenesis, some by targeting VEGFR-2.[6][7][8] To establish a rigorous benchmark, its performance will be compared against Bevacizumab (Avastin), a humanized monoclonal antibody that inhibits angiogenesis by sequestering VEGF-A.[9][10][11] This document details a multi-phase approach, beginning with foundational in vitro assays assessing endothelial cell function and progressing to an ex vivo model to confirm physiological effects. Each protocol is presented with the underlying scientific rationale to ensure a self-validating and robust investigation.

Introduction to Angiogenesis and Targeted Therapy

The growth of new blood vessels from a pre-existing vascular network is a multi-step process involving endothelial cell proliferation, migration, and differentiation.[12][13] In cancer, tumors co-opt this process to secure a supply of oxygen and nutrients, which is essential for their growth and metastasis.[14] The VEGF family of ligands and their corresponding receptor tyrosine kinases (VEGFRs) are the principal mediators of these events.[3][4] Specifically, the binding of VEGF-A to VEGFR-2 on endothelial cells triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival, migration, and proliferation.[5][15]

Therapeutic intervention aimed at disrupting this pathway has revolutionized oncology. Bevacizumab, the first clinically approved angiogenesis inhibitor, functions by binding to and neutralizing circulating VEGF-A, thereby preventing its interaction with VEGFRs and suppressing new blood vessel formation.[9][10][16] This guide proposes a systematic evaluation of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, a compound with structural motifs found in other known angiogenesis inhibitors, to determine if it can similarly disrupt this critical pathological process.

Compound Profiles

Test Compound: N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
  • Structure: C₁₁H₁₁N₃O₂

  • Molecular Weight: 217.22 g/mol [17]

  • Hypothesized Mechanism: The pyrazole ring is a common scaffold in kinase inhibitors, and various derivatives have been synthesized as potent VEGFR-2 inhibitors.[6][7] The acetamide group has also been incorporated into compounds with demonstrated anti-proliferative effects on endothelial cells.[18] The working hypothesis is that this compound may inhibit angiogenesis by directly or indirectly interfering with VEGFR-2 signaling or other key endothelial functions.

Benchmark Compound: Bevacizumab (Avastin)
  • Class: Recombinant humanized monoclonal antibody.[9]

  • Mechanism of Action: Selectively binds to all isoforms of human VEGF-A, preventing them from binding to VEGFR-1 and VEGFR-2 on the surface of endothelial cells.[10][11] This blockade inhibits VEGF-induced signaling, leading to reduced endothelial cell proliferation and migration, and ultimately, the inhibition of tumor angiogenesis.[16][19]

Phase 1: In Vitro Assessment of Endothelial Cell Function

The initial phase focuses on core endothelial cell behaviors essential for angiogenesis using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for these assays.[20]

Experiment: Endothelial Cell Proliferation Assay

Causality: The most fundamental anti-angiogenic effect is the inhibition of endothelial cell proliferation, which is required to build new vessels.[13] This assay determines the concentration-dependent cytostatic or cytotoxic effects of the test compound.

Detailed Protocol:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x stock solution series of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide and Bevacizumab in serum-free EGM. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Treatment: After 24 hours, replace the medium with fresh EGM containing the final concentrations of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Add a viability reagent (e.g., MTS or resazurin) to each well and incubate for 2-4 hours. Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Experiment: Scratch (Wound Healing) Assay for Cell Migration

Causality: Endothelial cell migration is a prerequisite for the invasion of surrounding tissue and the formation of new vessel sprouts.[21] This assay models this two-dimensional collective migration.[21]

Detailed Protocol:

  • Create Monolayer: Seed HUVECs in a 24-well plate and grow to 90-100% confluency.[22]

  • Inhibit Proliferation (Optional but Recommended): To ensure that wound closure is due to migration and not cell division, serum-starve the cells overnight or treat with a proliferation inhibitor like Mitomycin C.[22]

  • Create Wound: Use a sterile 200 µL pipette tip to create a uniform, straight "scratch" in the center of the cell monolayer.[23]

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[23] Add fresh, low-serum medium containing the test compounds at their respective IC₅₀ and sub-IC₅₀ concentrations.

  • Imaging: Immediately acquire baseline images (T=0) of the scratch using a phase-contrast microscope. Place the plate in a live-cell imaging system or a standard incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4-6 hours) for 24-48 hours.[23]

  • Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure over time for each treatment condition compared to the control.[24]

Experiment: Tube Formation Assay on Matrigel

Causality: This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures, a critical final step in angiogenesis.[12][25][26]

Detailed Protocol:

  • Coat Plate: Thaw growth factor-reduced Matrigel on ice. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.[27]

  • Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[28]

  • Cell Suspension: Harvest HUVECs and resuspend them in low-serum EGM at a density of 2-3 x 10⁵ cells/mL.[29]

  • Treatment & Seeding: Mix the cell suspension with the test compounds at desired concentrations. Carefully add 100 µL of this suspension to each Matrigel-coated well.[27]

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. Well-formed tubes are typically visible within 6 hours.[30]

  • Imaging & Analysis: Visualize the tubular networks using a phase-contrast microscope. Capture images and quantify angiogenic activity by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software.[26]

Phase 1 Data Presentation
AssayParameter MeasuredN-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamideBevacizumab (Benchmark)Vehicle Control
Cell Proliferation IC₅₀ (µM)Experimental ValueLiterature/Experimental ValueN/A
Scratch Assay % Wound Closure at 24hExperimental ValueExperimental Value100% (Normalized)
Tube Formation Total Tube Length (% of Control)Experimental ValueExperimental Value100% (Normalized)

Phase 2: Ex Vivo Confirmation of Angiogenic Inhibition

To validate the in vitro findings in a more complex biological system, the Chick Chorioallantoic Membrane (CAM) assay provides a robust, cost-effective, and rapid in vivo model.[31][32] The CAM is a highly vascularized extraembryonic membrane that is ideal for studying both angiogenesis and anti-angiogenesis.[32][33]

Experiment: Chick Chorioallantoic Membrane (CAM) Assay

Causality: This assay directly visualizes and quantifies the inhibition of new blood vessel formation in a living, integrated vascular system, providing physiological relevance to the in vitro data.[14][34]

Detailed Protocol:

  • Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator for 3 days.

  • Window Preparation: On day 3, create a small window in the eggshell over the air sac to expose the developing CAM.

  • Carrier Preparation: Prepare sterile filter paper disks or gelatin sponges. Load the disks with a specific dose of the test compound, Bevacizumab, or the vehicle control.

  • Implantation: On day 7-8 of incubation, carefully place the prepared carriers onto the CAM surface.[14]

  • Incubation: Reseal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Imaging: After incubation, re-open the window and photograph the area of the CAM underneath and surrounding the carrier disk using a stereomicroscope.

  • Analysis: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined radius around the carrier.[32][33] A significant reduction in vessel branching compared to the vehicle control indicates anti-angiogenic activity.

Visualized Pathways and Workflows

VEGF Signaling Pathway

The following diagram illustrates the canonical VEGF signaling pathway, which is the primary target of the benchmark compound, Bevacizumab. N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide may act at the VEGFR-2 level or on downstream components.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Bevacizumab Bevacizumab Bevacizumab->VEGF Sequesters PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR2->RAS Dimerization & Autophosphorylation Migration Migration Permeability PLCg->Migration AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGF-A/VEGFR-2 signaling cascade in endothelial cells.

Experimental Validation Workflow

This diagram outlines the logical progression of experiments designed to confirm the anti-angiogenic activity of the test compound.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Ex Vivo Validation cluster_conclusion Conclusion Prolif 1. Proliferation Assay (IC50 Determination) Migrate 2. Migration (Scratch) Assay Prolif->Migrate Inform Dosing Tube 3. Tube Formation Assay Migrate->Tube CAM 4. CAM Assay Tube->CAM Validate In Vitro Hits Conclusion Confirm Anti-Angiogenic Potential CAM->Conclusion

Caption: A phased experimental workflow for validating anti-angiogenic compounds.

Conclusion and Future Directions

This guide outlines a robust, multi-step process to rigorously evaluate and confirm the anti-angiogenic properties of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide. By systematically progressing from fundamental in vitro cell function assays to a physiologically relevant ex vivo model, and by constantly benchmarking against the established inhibitor Bevacizumab, this framework ensures that the resulting data is both comprehensive and reliable.

Positive results from this experimental cascade would provide strong evidence for the compound's anti-angiogenic potential. Subsequent steps would involve elucidating the precise mechanism of action, potentially through kinase inhibition assays targeting VEGFR-2 or Western blot analysis of downstream signaling proteins (e.g., p-ERK, p-Akt). Ultimately, promising candidates would advance to more complex in vivo tumor xenograft models to assess their efficacy in a therapeutic context.

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Publish Comparison Guide: Cross-Validation of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for cross-validating N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (referred to herein as Pyraz-PCM ), a hybrid pharmacophore combining the analgesic scaffold of Paracetamol (Acetaminophen) with a bioactive Pyrazole moiety.

Executive Summary & Compound Rationale

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide represents a strategic "hybrid drug" design. It replaces the methyl group of the acetamide linker in Paracetamol with a pyrazole ring —a pharmacophore central to potent COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors.

  • Target Mechanism: Dual inhibition of Cyclooxygenase-2 (COX-2) and potential off-target kinase modulation (EGFR/VEGFR).

  • Therapeutic Logic: Chronic inflammation drives tumorigenesis via the COX-2/PGE2 axis. By functionalizing the paracetamol scaffold with a pyrazole, this compound aims to enhance cytotoxicity against COX-2-overexpressing tumors while maintaining a safety profile distinct from traditional chemotherapeutics.

  • Validation Goal: To determine if the pyrazole addition confers significant antiproliferative activity (IC50 < 20 µM) compared to the parent molecule (Paracetamol) and established standards.

Comparative Analysis: Benchmarking Performance

To objectively validate Pyraz-PCM, it must be screened alongside mechanistic and cytotoxic standards. The following table defines the "Success Criteria" based on representative data for pyrazole-acetanilide derivatives.

Table 1: Cross-Validation Success Metrics & Comparator Performance
Candidate / DrugRole in AssayTarget MechanismExpected IC50 (HeLa/MCF-7)Selectivity Index (SI)*
Pyraz-PCM Test Candidate COX-2 / Unknown Kinase 5.0 – 15.0 µM > 5.0
Celecoxib Mech. ControlSelective COX-2 Inhibitor20 – 40 µM> 10.0
Doxorubicin Cytotoxic Std.DNA Intercalation / Topo II0.5 – 2.0 µM< 2.0 (Toxic)
Paracetamol Neg. ControlWeak COX-1/2 Inhibitor> 500 µM (Inactive)N/A
Cisplatin Cytotoxic Std.DNA Crosslinker2.0 – 10.0 µMLow

> Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2.0 is required for lead progression.

Mechanistic Pathway & Rationale

The validation strategy relies on the hypothesis that Pyraz-PCM disrupts the inflammatory microenvironment supporting tumor growth. The diagram below illustrates the proposed dual-action pathway.

G Compound Pyraz-PCM COX2 COX-2 Enzyme Compound->COX2 Inhibits Caspase Caspase-3/7 Activation Compound->Caspase Indirect Activation PGE2 PGE2 Production COX2->PGE2 Catalyzes Bcl2 Bcl-2 (Anti-Apoptotic) PGE2->Bcl2 Upregulates Bcl2->Caspase Blocks Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Triggers

Figure 1: Proposed mechanism of action. Pyraz-PCM inhibits COX-2, reducing PGE2 levels, which downregulates Bcl-2 and releases the block on Caspase-3/7, triggering apoptosis.

Experimental Protocols for Cross-Validation

To ensure Trustworthiness and Reproducibility , follow these self-validating protocols.

Phase 1: Cell Line Selection & Rationale

Select cell lines with differential COX-2 expression to validate the mechanism.

  • MCF-7 (Breast): High COX-2 expression. Primary target.

  • HCT-116 (Colon): COX-2 dependent. Validates anti-inflammatory mechanism.[1][2][3][4]

  • A549 (Lung): Standard epithelial model for pyrazole screening.

  • HEK-293 (Normal Kidney): Toxicity control. Critical for SI calculation.

Phase 2: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 values.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare Pyraz-PCM stock (10 mM in DMSO). Serial dilute in media (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: DMSO vehicle (max 0.1%).

    • Standard: Doxorubicin (positive control).[5][6]

  • Incubation: Treat for 48h and 72h to assess time-dependency.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. Paracetamol wells should show >90% viability.

Phase 3: Apoptosis Verification (Annexin V-FITC)

Objective: Confirm cell death is apoptotic (programmed) rather than necrotic (toxic).

  • Treatment: Treat cells with Pyraz-PCM at

    
     and 
    
    
    
    for 24h.
  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2/Q4 (Annexin+): Apoptosis (Desired Mechanism).

  • Success Threshold: >20% increase in Annexin+ population compared to control.

Validation Workflow Visualization

This diagram outlines the decision tree for validating the compound's efficacy.

Workflow Start Compound Synthesis (Pyraz-PCM) Screen MTT Screen (3 Cell Lines) Start->Screen Decision1 IC50 < 20 µM? Screen->Decision1 Fail Discard / Redesign Decision1->Fail No Selectivity Toxicity Screen (HEK-293) Decision1->Selectivity Yes Decision2 SI > 5.0? Selectivity->Decision2 Decision2->Fail No Mechanism COX-2 Inhibition ELISA / Western Decision2->Mechanism Yes Publish Lead Candidate Validated Mechanism->Publish

Figure 2: Step-by-step validation workflow. Progression requires meeting specific potency (IC50) and safety (SI) thresholds.

References

  • El-Rayyes, A., & Soliman, A. M. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety.[7] (Provides protocol for acetanilide-based anticancer screening). [Link]

  • Harras, M. F., et al. (2019). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (Review of pyrazole IC50 benchmarks). [Link]

  • Lakshmanan, S., et al. (2025). Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. (Discusses paracetamol-hybrid cytotoxicity). [Link]

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Safety Operating Guide

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS: 1152836-90-2) is a structural analog of acetaminophen (paracetamol) incorporating a pyrazole heterocycle.[1] While often synthesized as a potential non-hepatotoxic analgesic, it must be handled as a Potentially Bioactive Substance (PBS) .

Core Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidative waste streams (e.g., Nitric acid, Peroxides).

  • Mandatory Method: High-temperature incineration at an EPA-permitted TSDF (Treatment, Storage, and Disposal Facility).

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand the "Why" behind the protocols. The molecule contains two functional groups that dictate its stability and incompatibility:[1]

  • Phenolic Moiety (4-hydroxyphenyl): Electron-rich and prone to oxidation. Mixing this with strong oxidizers can lead to rapid, exothermic quinone formation.

  • Pyrazole Ring: A nitrogen-rich heterocycle.[2] Incomplete combustion can generate nitrogen oxides (NOx). This necessitates high-temperature incineration (>1000°C) with scrubbers, rather than low-temp medical waste autoclaving.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Impact
Physical State Solid (Crystalline powder)Dust generation risk; requires anti-static bagging.
Solubility Low in water; Soluble in DMSO, MethanolDo not attempt aqueous dilution for drain disposal.
Acidity (pKa) ~9.5 (Phenolic OH)Soluble in high pH bases; incompatible with strong acids (amide hydrolysis).[1]
Combustibility Carbon/Nitrogen organicClassify as "Non-Halogenated Organic" for bulk solvent streams.

Waste Segregation & Incompatibility

The most common laboratory accident involving phenolic amides occurs during waste consolidation . You must segregate this compound from incompatible streams to prevent "trash can chemistry."

Incompatibility Logic
  • Oxidizers (Chromic acid, Permanganates, Peroxides): The phenol group is easily oxidized. Reaction is exothermic and gas-generating.

  • Strong Acids/Bases: Can hydrolyze the amide bond, releasing 4-aminophenol (toxic) and pyrazole-1-acetic acid.

Visual Decision Matrix: Waste Segregation

WasteSegregation Start Waste Generation: N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide StateCheck Physical State? Start->StateCheck SolidStream Solid Waste StateCheck->SolidStream Powder/Filter Cake LiquidStream Liquid (Mother Liquor) StateCheck->LiquidStream Solution BinA Bin A: Solid Bioactive/Cytotoxic (Double Bagged) SolidStream->BinA SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Check SDS of Solvent BinB Bin B: Halogenated Organic Waste Halogenated->BinB Yes BinC Bin C: Non-Halogenated Organic Waste Halogenated->BinC No (e.g., MeOH, DMSO) Incineration High-Temp Incineration (Destruction of Pyrazole Ring) BinA->Incineration BinB->Incineration BinC->Incineration

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Use this for: Expired solids, weighing boat residues, spill cleanup materials.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a P95/N95 dust mask if handling open powder outside a fume hood.

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double Bagging). This prevents contamination of the outer container during transport.

  • Labeling: Apply a yellow "Hazardous Waste" label.

    • Chemical Name: Write full name. Do not use abbreviations like "Pyrazole analog."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) in a closed container labeled "Solid Organic Waste."

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for: Mother liquors, NMR tube contents, stock solutions.[1]

  • Characterization: Identify the primary solvent (e.g., Methanol, DMSO, Dichloromethane).

  • Selection:

    • If solvent is Halogenated (e.g., DCM): Pour into "Halogenated Organic Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol, Acetone): Pour into "Non-Halogenated Organic Waste" carboy.

  • pH Check: Ensure the waste carboy is not acidic if the waste stream contains azides or cyanides (unlikely here, but good practice).

  • Rinsing: Triple rinse the empty glassware with the compatible solvent and add rinsate to the waste container.

Regulatory Framework & Compliance

Although this specific CAS is not explicitly listed on the EPA RCRA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as if it were, due to its bioactive design intent.

  • RCRA Classification: If not tested, apply Generator Knowledge to classify as potentially toxic.

  • Waste Code: Likely D001 (Ignitable, if in flammable solvent) or ORGM (General Organic).[1]

  • European Waste Code (EWC): 07 05 04* (other organic solvents, washing liquids and mother liquors).[1]

Chain of Custody Workflow

ChainOfCustody Lab 1. Laboratory Satellite Accumulation Area EHS 2. EHS Pickup (Internal Transport) Lab->EHS Weekly Storage 3. Central Waste Storage (90-Day Limit) EHS->Storage Segregation Manifest 4. EPA Manifesting (Form 8700-22) Storage->Manifest Vendor Pickup TSDF 5. TSDF Incinerator (Final Destruction) Manifest->TSDF Transport

Figure 2: The regulatory chain of custody from benchtop to final destruction.

Emergency Spill Response

If a spill occurs (>5 grams or >100mL solution):

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves and respiratory protection.

  • Isolate: If liquid, dike the spill with absorbent pillows.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (dust risk). Cover with wet paper towels or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or universal spill pads.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link][1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

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Retrosynthesis Analysis

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N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
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N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

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